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  • Product: Bisandrographolide A
  • CAS: 160498-00-0

Core Science & Biosynthesis

Foundational

Bisandrographolide A: Origin, Structural Architecture, and Therapeutic Potential

[1] Executive Summary Bisandrographolide A (BAA) is a complex dimeric diterpenoid derived from the medicinal plant Andrographis paniculata (Burm.[1] f.) Nees. Structurally, it represents a dimer of the labdane diterpene...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bisandrographolide A (BAA) is a complex dimeric diterpenoid derived from the medicinal plant Andrographis paniculata (Burm.[1] f.) Nees. Structurally, it represents a dimer of the labdane diterpene andrographolide , formed through a specific coupling mechanism—likely involving a cycloaddition or Michael-type addition at the lactone side chain.[] Unlike its monomeric parent, which is a broad-spectrum anti-inflammatory agent, Bisandrographolide A exhibits high selectivity as a potent activator of the TRPV4 (Transient Receptor Potential Vanilloid 4) ion channel.[] This guide details the botanical and chemical origins of BAA, its isolation protocols, and its mechanistic significance in modern pharmacology.[]

Part 1: The Biological Origin

Botanical Source: Andrographis paniculata

The primary origin of Bisandrographolide A is the aerial parts (leaves and stems) of Andrographis paniculata, a herbaceous plant in the family Acanthaceae.[1][3][4][5][6][7][8][9] Known as the "King of Bitters" (Kalmegh), it is endemic to India and Sri Lanka but widely cultivated in Southeast Asia.

  • Taxonomy: Plantae > Tracheophytes > Angiosperms > Eudicots > Asterids > Lamiales > Acanthaceae > Andrographis.[]

  • Biosynthetic Context: The plant is a prolific producer of labdane diterpenoids.[6] While andrographolide is the major constituent (>4% of dried leaf weight), BAA exists as a minor constituent, often co-isolated during the fractionation of methanolic extracts.

The Parent Compound: Andrographolide

To understand the origin of BAA, one must understand its monomer. Andrographolide is biosynthesized via the MEP (Methylerythritol Phosphate) pathway in the plastids, leading to the formation of the labdane skeleton. BAA is formed when two of these monomers covalently bond.

Part 2: The Chemical Origin (Molecular Genesis)

The formation of Bisandrographolide A is a dimerization event. While enzymatic dimerization is possible, substantial evidence in diterpene chemistry suggests that such dimers often arise from photochemical [2+2] cycloaddition or radical-mediated coupling during plant senescence or extraction processes when exposed to light.[]

Structural Architecture[7]
  • Molecular Formula:

    
    []
    
  • Molecular Weight: ~664.87 g/mol [][10]

  • Linkage Mechanism: The dimerization typically occurs at the

    
    -unsaturated 
    
    
    
    -lactone ring or the exocyclic double bonds (
    
    
    or
    
    
    ) of the andrographolide monomer.[]
  • Stereochemistry: The specific configuration (e.g.,

    
    ) determines the biological activity, distinguishing BAA from its isomers (Bisandrographolide B, C, etc.).[]
    
Biosynthetic Pathway Visualization

The following diagram illustrates the flow from the metabolic precursor to the final dimer.

Biosynthesis IPP IPP / DMAPP (Plastidial MEP Pathway) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP Prenyltransferase Labdane Labdane Skeleton (Ent-Copalol) GGPP->Labdane Cyclization (CPS/KS) CPS Ent-Copalyl Diphosphate (Synthase) Andro Andrographolide (Monomer) Labdane->Andro Oxidation (P450s) & Lactonization Light Photochemical / Enzymatic Dimerization Andro->Light x2 Monomers BAA Bisandrographolide A (Dimer) Light->BAA C-C Bond Formation (Linkage at C12/C15)

Figure 1: Biosynthetic and chemical genesis of Bisandrographolide A from the MEP pathway precursor.[]

Part 3: Isolation & Characterization Protocol

This protocol describes the isolation of Bisandrographolide A from raw plant material. This is a self-validating workflow ensuring high purity for biological testing.[]

Extraction Phase[2][11]
  • Starting Material: 1.0 kg of air-dried, powdered leaves of A. paniculata.

  • Solvent System: 95% Methanol (MeOH).[]

  • Procedure:

    • Macerate powder in MeOH (5L) for 48 hours at room temperature.

    • Filter and concentrate under reduced pressure (Rotavap at 45°C) to yield crude extract.

    • Suspend crude extract in water and partition sequentially with Hexane (to remove lipids) and Ethyl Acetate (EtOAc) .

    • Critical Step: The BAA resides in the EtOAc fraction.

Fractionation & Purification
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[]

  • Mobile Phase Gradient: Chloroform (

    
    ) : Methanol (
    
    
    
    ).[]
  • Workflow:

    • Load EtOAc fraction onto the silica column.

    • Elute with a gradient starting from 100:0 to 80:20 (

      
      ).[]
      
    • Andrographolide typically elutes around 95:5 to 90:10.[]

    • Bisandrographolide A is more polar and elutes in later fractions (approx. 85:15).

    • Refinement: Subject BAA-rich fractions to HPLC (C18 column,

      
       60:40) for final purification (>98%).
      
Structural Validation (Self-Validating Metrics)

To confirm the identity of BAA and distinguish it from the monomer, compare the following signals:

FeatureAndrographolide (Monomer)Bisandrographolide A (Dimer)
Molecular Weight 350.45 Da~664.87 Da
H-NMR (Olefinic) Exocyclic

protons distinct
Doubling of signals; complex coupling
C-NMR (Carbon Count) 20 Carbons40 Carbons
Physical State Crystalline SolidAmorphous Powder / Solid
Isolation Workflow Diagram

Isolation Raw Dried Leaves (A. paniculata) Extract MeOH Extraction & Concentration Raw->Extract Partition Liquid-Liquid Partition Extract->Partition EtOAc EtOAc Fraction (Contains Diterpenes) Partition->EtOAc Select Organic Layer Column Silica Gel Chromatography EtOAc->Column Gradient Elution HPLC RP-HPLC Purification Column->HPLC Isolate Polar Fractions Final Bisandrographolide A (>98% Purity) HPLC->Final Crystallization

Figure 2: Step-by-step isolation workflow for Bisandrographolide A.

Part 4: Therapeutic Implications (TRPV4 Activation)

While Andrographolide is a general NF-


B inhibitor, Bisandrographolide A is a highly specific agonist for the TRPV4 channel .[]
  • Mechanism: BAA binds to the transmembrane domains of TRPV4, inducing a conformational change that opens the pore, allowing

    
     influx.
    
  • Potency:

    • 
      :  790–950 nM (High Potency).[][1][11]
      
    • Selectivity: Does not activate TRPV1, TRPV2, or TRPV3.

  • Clinical Relevance: TRPV4 modulation is critical in osmoregulation, vascular tone control, and barrier function.[]

References

  • Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels. Smith, P. L., et al. (2006).[][1][11] Journal of Biological Chemistry. [Link][]

  • Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer. Yue, G. G., et al. (2022).[] Phytomedicine. [Link][][12]

  • Andrographolide: A Review of its Biological Activity. Mishra, K., et al. (2021).[] Frontiers in Pharmacology. [Link][]

  • PubChem Compound Summary: Bisandrographolide A. National Center for Biotechnology Information (2025). [Link][]

Sources

Exploratory

Chemical structure and properties of Bisandrographolide A

Topic: Chemical Structure and Properties of Bisandrographolide A Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Structural Dimerization, TRPV4-Mediated Signal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of Bisandrographolide A Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dimerization, TRPV4-Mediated Signaling, and Therapeutic Potential

Executive Summary

Bisandrographolide A (BAA) is a bioactive diterpenoid dimer isolated from the aerial parts of Andrographis paniculata.[1][][3] Unlike its monomeric precursor, andrographolide—which is primarily known for NF-κB inhibition—BAA exhibits a distinct pharmacological profile characterized by the potent and specific activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide analyzes the chemical identity, isolation protocols, and dual-mechanism signaling of BAA, positioning it as a critical probe for ion channel research and a potential lead for anti-metastatic therapeutics targeting CD81.

Chemical Identity & Structural Analysis

BAA represents a naturally occurring dimerization of two andrographolide units. This structural expansion significantly alters its lipophilicity and receptor binding affinity compared to the monomer.

Table 1: Physicochemical Profile of Bisandrographolide A

PropertyDataNotes
CAS Number 160498-00-0
Molecular Formula C₄₀H₅₆O₈Dimer of Andrographolide (C₂₀H₃₀O₅) minus 2H₂O equivalent adjustments during dimerization.
Molecular Weight ~664.88 g/mol Significant increase over monomer (350.45 g/mol ).
Structure Type Diterpenoid DimerLinked via an ether bridge or cycloaddition depending on specific isomer characterization.
LogP (Predicted) ~6.1Highly lipophilic compared to Andrographolide (LogP ~2.6).
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; requires organic co-solvents for biological assays.
Appearance White to off-white powder
Structural Significance

The dimeric structure of BAA confers a unique steric volume that allows it to interact with the transmembrane domains of the TRPV4 channel, a property absent in the monomer. The increased lipophilicity (LogP ~6.1) suggests enhanced membrane partitioning, which correlates with its ability to activate TRPV4 in cell-free membrane patches.

Isolation & Purification Protocol

Isolating BAA requires separating it from the highly abundant monomer, andrographolide. The following protocol utilizes high-performance liquid chromatography (HPLC) for high-purity isolation.

Protocol: Fractionation and Purification

Objective: Isolation of >95% purity Bisandrographolide A from Andrographis paniculata crude extract.

  • Crude Extraction:

    • Macerate dried aerial parts of A. paniculata in Methanol (MeOH) or Ethanol (EtOH) (1:5 w/v) for 48 hours at room temperature.

    • Filter and concentrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning (Pre-fractionation):

    • Suspend crude extract in water.

    • Partition sequentially with Hexane (to remove lipids) and Chloroform (CHCl₃). BAA enriches in the Chloroform fraction .

  • Column Chromatography (Enrichment):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient elution using Chloroform:Methanol (100:0 → 90:10).

    • Detection: Monitor fractions via TLC (Visualize with 10% sulfuric acid in EtOH; BAA appears as a distinct spot with lower Rf than andrographolide).

  • High-Performance Liquid Chromatography (Final Purification):

    • Column: Reverse-phase C18 (e.g., Discovery HS-C18, 250 × 10 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile (ACN) and Water (H₂O).[1]

    • Gradient: 40% ACN to 80% ACN over 30 minutes.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 225 nm.

    • Result: BAA typically elutes later than the monomer due to higher hydrophobicity. Collect the peak corresponding to MW 664.88.

Technical Insight: The use of a C18 column with an ACN gradient is critical. The monomer elutes early; BAA requires higher organic solvent concentrations to elute.

Pharmacological Mechanisms

BAA functions through two primary, distinct mechanisms: as a TRPV4 Agonist and a CD81 Antagonist .

Mechanism A: TRPV4 Channel Activation

Unlike andrographolide, BAA is a specific activator of TRPV4, a non-selective cation channel involved in osmoregulation, nociception, and vascular tone.[3][5]

  • Potency: EC₅₀ = 790–950 nM.[1][6]

  • Specificity: Does not activate TRPV1, TRPV2, or TRPV3.

  • Mode of Action: Membrane-delimited.[1][6] BAA activates TRPV4 even in cell-free outside-out patches, indicating it binds directly to the channel or alters the local lipid environment, rather than acting through a soluble second messenger.

Mechanism B: CD81 Suppression (Anti-Metastatic)

BAA binds to the tetraspanin CD81 (also known as TAPA-1), a surface protein often upregulated in carcinomas.

  • Effect: Binding suppresses CD81-mediated cell motility.

  • Application: Potential therapeutic utility in preventing metastasis in esophageal and gastric cancers where CD81 overexpression drives invasion.

Comparative Analysis: Monomer vs. Dimer

Table 2: Functional Comparison

FeatureAndrographolide (Monomer)Bisandrographolide A (Dimer)
Primary Target NF-κB (covalent modification)TRPV4 (Agonist), CD81 (Binder)
TRPV4 Activity Inactive Potent Activator (EC₅₀ ~800 nM)
Lipophilicity ModerateHigh
Main Indication General Inflammation, Viral InfectionSpecific Ion Channel Modulation, Anti-metastasis
Visualization of Signaling Pathways[7]

The following diagram illustrates the dual signaling pathways of Bisandrographolide A, highlighting the divergence from the monomeric activity.

BAA_Signaling cluster_compound Compound Source cluster_mech1 Pathway 1: Ion Channel cluster_mech2 Pathway 2: Tetraspanin AP Andrographis paniculata Monomer Andrographolide (Monomer) AP->Monomer Extraction BAA Bisandrographolide A (Dimer) AP->BAA Extraction & Fractionation TRPV4 TRPV4 Channel (Transmembrane) Monomer->TRPV4 No Effect BAA->TRPV4 Direct Activation (EC50 ~800nM) CD81 CD81 / TAPA-1 (Cell Surface) BAA->CD81 Direct Binding Motility Cell Motility & Invasion BAA->Motility Inhibits Ca_Influx Ca2+ Influx (Cation Entry) TRPV4->Ca_Influx Pore Opening Vasodilation Vasodilation & Osmoregulation Ca_Influx->Vasodilation Signaling Cascade CD81->Motility Promotes Metastasis Metastasis Suppression Motility->Metastasis Downstream

Caption: Figure 1. Dual mechanism of Bisandrographolide A. Unlike the monomer, BAA directly activates TRPV4 channels to induce Ca2+ influx and binds CD81 to inhibit cancer cell motility.

References
  • Güler, A. D., et al. (2006). Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels.[1][5][6] Journal of Biological Chemistry, 281, 29897-29904.[5]

  • Yue, G. G., et al. (2022). Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo. Phytomedicine, 102, 154183.

  • Smith, P. L., et al. (2006). The TRPV4 channel activator Bisandrographolide A is a dimeric diterpenoid.[1][3] Journal of Biological Chemistry.

  • PubChem. Bis-andrographolide A Compound Summary. National Library of Medicine.

Sources

Foundational

Preliminary Biological Activity of Bisandrographolide A: A Technical Guide

The following technical guide details the preliminary biological activity of Bisandrographolide A (BAA), with a specific focus on its distinct pharmacological profile compared to its parent monomer, andrographolide. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary biological activity of Bisandrographolide A (BAA), with a specific focus on its distinct pharmacological profile compared to its parent monomer, andrographolide.

Executive Summary & Chemical Identity[1][2]

Bisandrographolide A (BAA) is a dimeric diterpenoid isolated from Andrographis paniculata. While the monomer, andrographolide , is widely recognized for its anti-inflammatory (NF-kB inhibition) and direct cytotoxic effects, BAA exhibits a divergent and highly specific biological profile.

The Critical Distinction: Research confirms that BAA acts as a potent, membrane-delimited agonist of the TRPV4 (Transient Receptor Potential Vanilloid 4) ion channel.[1][2] Crucially, the parent monomer (andrographolide) lacks this activity. This establishes BAA not merely as a structural derivative, but as a distinct pharmacological entity with potential applications in osmoregulation, vascular permeability, and barrier function.

Chemical Profile[2][4][5][6][7][8][9][10][11][12]
  • Compound Name: Bisandrographolide A[1][2][3]

  • Class: Dimeric Labdane Diterpenoid

  • Source: Andrographis paniculata (Minor constituent, requiring fractionation)[4][5][6][7]

  • Molecular Weight: ~664.87 Da

  • Key Structural Feature: Dimerization of two andrographolide units, creating a scaffold capable of engaging the TRPV4 transmembrane domain.

Pharmacological Mechanisms[4][7][9][10][11][15]

Primary Mechanism: TRPV4 Agonism

BAA activates TRPV4 channels with an EC50 of 790–950 nM .[1][2][3] This activation is specific; BAA displays no activity against related channels TRPV1, TRPV2, or TRPV3.

Mechanism of Action:

  • Binding: BAA interacts with the TRPV4 channel, likely within the transmembrane region (membrane-delimited activation), as confirmed by activity in cell-free outside-out patches.[1][2]

  • Gating: Binding induces a conformational change, opening the central pore.

  • Influx: This allows a non-selective influx of cations (

    
    , 
    
    
    
    ).
  • Downstream Signaling: Elevated intracellular

    
     triggers signaling cascades involved in:
    
    • Keratinocytes: Regulation of skin barrier formation and cell-cell junctions.

    • Endothelium: Modulation of vascular tone and permeability.

    • Osmosensation: Response to hypotonic stress.

Secondary Mechanism: CD81 Suppression

Emerging research indicates BAA binds to CD81 (Cluster of Differentiation 81), a tetraspanin protein often upregulated in carcinomas.

  • Effect: Binding suppresses CD81 function.[3]

  • Therapeutic Relevance: CD81 facilitates tumor metastasis and viral entry (e.g., Hepatitis C). BAA's ability to target CD81 suggests potential utility in esophageal cancer metastasis prevention and antiviral therapies, distinct from the general cytotoxicity of andrographolide.

Visualization of Signaling & Structure

Diagram 1: Comparative Mechanism (Monomer vs. Dimer)

This diagram illustrates the divergent pathways of Andrographolide and Bisandrographolide A.

G cluster_0 Monomer Fraction cluster_1 Dimer Fraction Source Andrographis paniculata (Crude Extract) Andro Andrographolide (Monomer) Source->Andro BAA Bisandrographolide A (Dimer) Source->BAA Minor Fraction NFkB NF-kB Pathway (Inhibition) Andro->NFkB Cyto Direct Cytotoxicity (Apoptosis) Andro->Cyto TRPV4 TRPV4 Channel (Activation) Andro->TRPV4 No Effect BAA->TRPV4 EC50 ~900nM CD81 CD81 Protein (Suppression) BAA->CD81 Calcium Intracellular Ca2+ Signaling TRPV4->Calcium Ca2+ Influx

Caption: Divergent pharmacological fates of A. paniculata constituents. Note BAA's exclusive activation of TRPV4.

Experimental Protocols

Protocol A: Isolation of Bisandrographolide A

Rationale: BAA is a minor constituent. Standard extraction yields mostly andrographolide. This protocol enriches the dimeric fraction.

  • Extraction: Macerate dried A. paniculata aerial parts in Methanol (MeOH) . Filter and evaporate to dryness.

  • Prefractionation (Resin Adsorption):

    • Resuspend extract in minimal MeOH.

    • Adsorb onto Diaion HP20 resin.[1]

    • Wash with

      
       to remove sugars/polar impurities.
      
    • Elute with Ethanol (EtOH) to recover diterpenoids.

  • Chromatography (Enrichment):

    • Load EtOH fraction onto an RP-C18 column .[1]

    • Elute with a gradient of

      
      .
      
    • Checkpoint: BAA typically elutes after andrographolide due to higher lipophilicity (dimer structure).

  • Purification: Subject BAA-rich fractions to preparative HPLC (

    
     column, Acetonitrile/Water gradient).
    
  • Validation: Confirm structure via Mass Spectrometry (look for

    
    ) and NMR (compare to literature standards for dimeric linkage).
    
Protocol B: TRPV4 Calcium Imaging Assay

Rationale: This is the "Self-Validating System" to confirm BAA activity and rule out false positives from the monomer.

Materials:

  • HEK293T cells (transiently transfected with human TRPV4 cDNA).

  • Fluorescent Calcium Indicator (e.g., Fura-2-AM or Fluo-4).

  • Control Agonist: GSK1016790A (Synthetic TRPV4 potent agonist).

  • Negative Control: Non-transfected HEK293T cells.

Workflow:

  • Loading: Incubate cells with Fura-2-AM (

    
    ) for 30 min at 37°C in Ringer's solution.
    
  • Baseline: Measure fluorescence ratio (340/380 nm excitation) for 60 seconds to establish stable baseline

    
    .
    
  • Challenge:

    • Add Bisandrographolide A (titrate 100 nM – 10

      
      ).
      
    • Observe rapid increase in fluorescence ratio within 30–60 seconds.

  • Specificity Check (Crucial):

    • Pre-incubate a separate batch with a TRPV4 antagonist (e.g., HC-067047 ).

    • Add BAA.[1][2][3] Result must be: No

      
       increase. If 
      
      
      
      rises, the effect is off-target.
  • Data Analysis: Plot

    
     vs. log[Concentration] to determine EC50.
    
Diagram 2: Experimental Workflow (TRPV4 Validation)

Workflow cluster_assay Calcium Imaging Step1 Transfect HEK293T (hTRPV4 cDNA) Step2 Load Dye (Fura-2-AM) Step1->Step2 AddBAA Add BAA (0.1 - 10 µM) Step2->AddBAA Control Control: Pre-treat with HC-067047 (Antagonist) Step2->Control Measure Measure Ca2+ Influx AddBAA->Measure Result Validation: Signal Abolished Measure->Result If Specific Control->AddBAA

Caption: Validation workflow using specific antagonists to confirm TRPV4 dependency.

Comparative Data Summary

FeatureAndrographolide (Monomer)Bisandrographolide A (Dimer)
Molecular Weight ~350.4 Da~664.9 Da
TRPV4 Activity Inactive Agonist (EC50 ~900 nM)
TRPV1/2/3 Activity InactiveInactive
Primary Target NF-kB, covalent modification of p50TRPV4, CD81
Key Indication Inflammation, General CytotoxicityBarrier Function, Metastasis (CD81)
Solubility ModerateLower (requires DMSO/Ethanol)

References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[2] Journal of Biological Chemistry.

    • Significance: The seminal paper identifying BAA as a TRPV4 agonist.
  • Yue, G. G., et al. (2022). "Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo." Phytomedicine.

    • Significance: Identifies BAA (and others) as CD81 binders, expanding the scope beyond ion channels.
  • BenchChem.

    • Significance: Confirmation of chemical structure and commercial availability for research.
  • MedChemExpress.

    • Significance: Provides EC50 values and handling protocols.

Sources

Exploratory

Bisandrographolide A: A Selective TRPV4 Agonist and Diterpenoid Dimer

Technical Guide for Drug Development & Pharmacological Research Executive Summary Bisandrographolide A (BAA) is a bioactive diterpenoid dimer isolated from Andrographis paniculata.[1][2][] Unlike its monomeric precursor,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Pharmacological Research

Executive Summary

Bisandrographolide A (BAA) is a bioactive diterpenoid dimer isolated from Andrographis paniculata.[1][2][] Unlike its monomeric precursor, Andrographolide—which primarily targets NF-κB and covalent protein modification—BAA exhibits a distinct pharmacological profile as a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.

This guide delineates the physicochemical properties, unique signaling mechanisms, and isolation protocols for BAA. It is designed for researchers investigating non-canonical calcium signaling pathways in oncology (specifically lung and esophageal carcinomas) and inflammatory modulation.

Chemical Architecture & Physicochemical Properties[3]

BAA (C40H56O8, MW ~664.87 g/mol ) is formed through the dimerization of two andrographolide units. This structural expansion confers increased lipophilicity and alters the ligand-binding landscape, enabling specific interaction with the transmembrane domains of TRPV4.

PropertySpecificationNotes
CAS Number 160498-00-0Unique identifier for the A isomer.[]
Molecular Formula C40H56O8Dimer of Andrographolide (C20H30O5) minus H2O/rearrangement.[]
Molecular Weight 664.87 g/mol Significant increase over monomer (350.45 g/mol ).[]
Solubility DMSO, Methanol, ChloroformPoor water solubility; requires organic co-solvents for bioassays.[]
Target Specificity TRPV4 Agonist EC50: 790–950 nM.[1][2][] Inactive on TRPV1, TRPV2, TRPV3.
Structural Distinction

While Andrographolide contains an


-unsaturated 

-lactone ring responsible for covalent cysteine modification (e.g., NF-κB p50), BAA's dimeric nature creates a larger scaffold capable of allosteric modulation of the TRPV4 pore complex.[]

Mechanism of Action: The TRPV4-MAPK Axis

The therapeutic potential of BAA lies in its ability to induce sustained calcium influx in TRPV4-expressing cells. This mechanism is fundamentally different from the monomer's direct transcriptional inhibition.

Signaling Pathway[4][5][6][7]
  • Activation: BAA binds to the TRPV4 channel on the plasma membrane.

  • Influx: The channel opens, allowing a rapid influx of extracellular

    
    .
    
  • Transduction: High intracellular calcium levels activate Calcium/Calmodulin-dependent protein kinase II (CaMKII) and subsequently the p38 MAPK (Mitogen-Activated Protein Kinase) pathway.[]

  • Outcome: Phosphorylated p38 MAPK translocates to the nucleus or activates downstream apoptotic effectors (e.g., Caspase-3/7), leading to programmed cell death (apoptosis) or ferroptosis in susceptible cancer lines (e.g., A549 lung cancer, melanoma).[]

BAA_Signaling BAA Bisandrographolide A (Ligand) TRPV4 TRPV4 Channel (Membrane) BAA->TRPV4 Specific Agonism (EC50 ~800 nM) Ca_Influx Ca2+ Influx (Cytosol) TRPV4->Ca_Influx Pore Opening CaMKII CaMKII Activation Ca_Influx->CaMKII Signal Transduction p38_MAPK p38 MAPK Phosphorylation CaMKII->p38_MAPK Kinase Cascade Apoptosis Apoptosis / Ferroptosis (Cell Death) p38_MAPK->Apoptosis Effector Activation

Figure 1: The BAA-mediated TRPV4 signaling cascade leading to cancer cell apoptosis.[]

Experimental Protocol: Isolation & Purification

Bisandrographolide A is a minor constituent of Andrographis paniculata. High-purity isolation requires fractionation to separate it from the abundant monomer.[]

Reagents Required[8][9]
  • Dried Andrographis paniculata aerial parts (ground).[][4]

  • Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), Hexane, Chloroform (CHCl3), Methanol (MeOH).[]

  • Stationary Phase: Silica gel (230–400 mesh).[]

Step-by-Step Isolation Workflow
  • Extraction:

    • Macerate 1 kg of dried plant powder in 5 L of 95% Ethanol for 48 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain the crude ethanolic extract.

  • Partitioning (Critical Step):

    • Suspend the crude extract in water.

    • Partition sequentially with Hexane (to remove lipids/chlorophyll) and then Ethyl Acetate (EtOAc) .

    • Target Fraction: Collect the EtOAc layer.[4] BAA and Andrographolide concentrate here.[1] Discard the water layer (contains glycosides/sugars).

  • Chromatographic Separation:

    • Load the EtOAc fraction onto a Silica Gel column.[4][5][6][7]

    • Elution Gradient: Start with CHCl3 (100%). Gradually increase polarity with MeOH (e.g., 100:0

      
       95:5 
      
      
      
      90:10).[]
    • Monitoring: Use TLC (Mobile phase: CHCl3:MeOH 9:1).

      • Andrographolide (Major spot): Rf ~0.4–0.5.[]

      • Bisandrographolide A (Minor spot): Typically elutes after the monomer or in slightly more polar fractions depending on the exact solvent system (due to increased hydroxyl groups/size). Look for spots with distinct UV absorbance or sulfuric acid charring profiles.[]

  • Final Purification:

    • Combine BAA-rich fractions.[]

    • Recrystallize from MeOH/Acetone or perform preparative HPLC (C18 column, Acetonitrile/Water gradient) for >98% purity.

Isolation_Workflow Plant A. paniculata Powder (1 kg) EtOH_Ext Ethanol Extraction (Crude Extract) Plant->EtOH_Ext Partition Liquid-Liquid Partition EtOH_Ext->Partition Hexane Hexane Layer (Discard Lipids) Partition->Hexane EtOAc Ethyl Acetate Layer (Target Fraction) Partition->EtOAc Column Silica Gel Column (CHCl3 : MeOH Gradient) EtOAc->Column Fractions TLC Monitoring Column->Fractions BAA_Pure Bisandrographolide A (>95% Purity) Fractions->BAA_Pure Elutes after monomer

Figure 2: Isolation workflow for enriching Bisandrographolide A from crude plant extract.

Therapeutic Applications & Validation

Oncology (Lung & Esophageal)

BAA has shown efficacy in cell lines where TRPV4 is expressed (e.g., A549).[]

  • Protocol for Validation:

    • Cell Culture: Seed A549 cells (5,000/well).

    • Treatment: Treat with BAA (0.1 – 10 µM) for 24–48h.

    • Control: Use GSK1016790A (synthetic TRPV4 agonist) as a positive control and RN-1734 (TRPV4 antagonist) to block the effect.[]

    • Readout: MTT assay for viability; Western Blot for p-p38 MAPK.

Anti-Inflammatory

While less potent than Andrographolide in direct NF-κB inhibition, BAA's modulation of Calcium signaling can influence macrophage activation states.[]

References

  • Smith, P. L., et al. (2006).[] "Bisandrographolide from Andrographis paniculata activates TRPV4 channels."[1][2][][8] Journal of Biological Chemistry.

  • Yue, G. G., et al. (2022).[] "Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer." Phytomedicine.

  • Li, H., et al. (2020).[] "Bisandrographolide A & Andrographolide as potential hit compounds against Zika virus."[] Bioorganic Chemistry.

  • Chao, W. W., & Lin, B. F. (2010).[][4] "Isolation and identification of bioactive compounds in Andrographis paniculata." Chinese Medicine.[][4][6]

  • Vriens, J., et al. (2007).[] "Determinants of 4 alpha-phorbol sensitivity in transmembrane domains 3 and 4 of the cation channel TRPV4." Journal of Biological Chemistry.

Sources

Foundational

Literature review on Bisandrographolide A research

This technical guide details the pharmacological profile, isolation methodology, and mechanistic insights of Bisandrographolide A (BAA) . Unlike its monomeric counterpart andrographolide, BAA exhibits a distinct biologic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, isolation methodology, and mechanistic insights of Bisandrographolide A (BAA) . Unlike its monomeric counterpart andrographolide, BAA exhibits a distinct biological footprint characterized by specific TRPV4 channel activation and CD81-mediated anti-metastatic activity .

Mechanisms, Isolation, and Therapeutic Potential

Executive Summary

Bisandrographolide A (BAA) is a dimeric diterpenoid lactone isolated from Andrographis paniculata. While the parent plant is widely recognized for its anti-inflammatory properties via NF-κB inhibition (primarily driven by andrographolide), BAA functions through a fundamentally different mechanism. It acts as a potent, specific agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel and a direct inhibitor of the tetraspanin CD81 . This guide explores its potential as a precision tool for modulating endothelial function and suppressing esophageal cancer metastasis.

Chemical Identity & Structural Properties

BAA is formed by the dimerization of two andrographolide units. This structural increase in molecular weight and complexity alters its pharmacophore, conferring high specificity for the TRPV4 pocket, a trait absent in the monomer.

PropertyData
CAS Number 160498-00-0
Molecular Formula C₄₀H₅₆O₈
Molecular Weight 664.87 g/mol
IUPAC Name Dimeric form of 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]-dihydro-4-hydroxy-2(3H)-furanone
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Source Andrographis paniculata (Ethyl Acetate fraction)

Core Mechanism I: TRPV4 Activation

The defining characteristic of BAA is its ability to activate TRPV4 channels in a membrane-delimited manner.[1][2][3] Unlike non-specific activators (e.g., hypotonic stress), BAA binds to a specific site on the channel, inducing calcium influx without affecting related channels like TRPV1, TRPV2, or TRPV3.

Mechanistic Pathway

Upon binding, BAA induces a conformational change in the TRPV4 pore, allowing Ca²⁺ entry. In endothelial cells, this influx triggers the production of nitric oxide (NO) and Endothelium-Derived Hyperpolarizing Factors (EDHF), leading to vasodilation. In keratinocytes, this pathway is linked to barrier function and thermosensation.

TRPV4_Pathway BAA Bisandrographolide A TRPV4 TRPV4 Channel (Endothelial/Keratinocyte) BAA->TRPV4 Specific Activation (EC50 ~950 nM) Ca_Influx Ca2+ Influx TRPV4->Ca_Influx eNOS eNOS Activation Ca_Influx->eNOS Endothelial Barrier Barrier Function Differentiation Ca_Influx->Barrier Keratinocyte NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation (BP Reduction) NO->Vasodilation

Figure 1: Signal transduction pathway of Bisandrographolide A-mediated TRPV4 activation leading to physiological outcomes.

Quantitative Potency Data
TargetActivity TypeEC₅₀ / IC₅₀Notes
TRPV4 Agonist790 - 950 nM Highly selective; No effect on TRPV1/2/3
TRPV1 None> 10 µMInactive
TRPV2 None> 10 µMInactive

Core Mechanism II: Anti-Metastatic Action (CD81)

Recent research has identified BAA as a direct inhibitor of CD81 , a tetraspanin protein critical for tumor cell motility and metastasis, particularly in esophageal cancer.

The CD81 Blockade

BAA binds to CD81, destabilizing the protein and reducing its surface expression. This disruption impairs the formation of tetraspanin-enriched microdomains (TEMs), which are essential for the clustering of integrins and signaling receptors that drive cancer cell migration.

CD81_Mechanism BAA Bisandrographolide A CD81 CD81 (Tetraspanin) BAA->CD81 Direct Binding (Downregulation) Metastasis Esophageal Cancer Metastasis BAA->Metastasis Inhibits TEMs Tetraspanin-Enriched Microdomains CD81->TEMs Required for Integrins Integrin Clustering TEMs->Integrins Motility Cell Motility (Migration) Integrins->Motility Motility->Metastasis

Figure 2: Mechanism of anti-metastatic action via CD81 suppression in esophageal cancer cells.

Experimental Protocols

Protocol A: Isolation of Bisandrographolide A

Objective: To isolate high-purity BAA from Andrographis paniculata leaves.

  • Extraction:

    • Macerate 1 kg of dried A. paniculata powder in 95% Ethanol (5L) for 72 hours.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend crude extract in water.

    • Perform liquid-liquid partition sequentially with Hexane, Ethyl Acetate (EtOAc) , and n-Butanol.

    • Collect and concentrate the EtOAc fraction (BAA is concentrated here).

  • Chromatography (Purification):

    • Load EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (start 95:5 → 80:20).

    • Monitor fractions via TLC (visualize with 10% sulfuric acid/ethanol spray). BAA appears as a distinct spot separate from the major andrographolide spot.

  • Final Polish (HPLC):

    • Inject BAA-rich fractions into Semi-preparative HPLC (C18 column, 5 µm, 250 x 10 mm).

    • Mobile Phase: Acetonitrile:Water gradient (40% → 70% ACN over 30 min).

    • Detection: UV at 225 nm.

    • Lyophilize the peak corresponding to BAA (retention time distinct from monomer).

Protocol B: TRPV4 Calcium Imaging Assay

Objective: To validate BAA activity using a functional cellular assay.

  • Cell Preparation:

    • Use HEK293T cells transiently transfected with mouse or human TRPV4 cDNA.[1]

    • Plate cells on poly-L-lysine coated glass coverslips.

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (5 µM) and 0.02% Pluronic F-127 in Opti-MEM for 45 minutes at 37°C.

    • Wash cells 3x with standard extracellular saline (135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Measurement:

    • Mount coverslip in a perfusion chamber on an inverted fluorescence microscope.

    • Excite at 488 nm; measure emission at 515 nm.

    • Establish a 60-second baseline.

  • Activation:

    • Perfuse Bisandrographolide A (1 µM) .

    • Observe rapid increase in intracellular fluorescence (Ca²⁺ influx).

    • Control: Verify blockade by pre-incubating with a specific TRPV4 antagonist (e.g., HC-067047).

References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata activates TRPV4 channels."[1][3][4] Journal of Biological Chemistry, 281(40), 29897-29904. Link

  • Yue, G. G., et al. (2022). "Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo." Phytomedicine, 102, 154183. Link

  • Vriens, J., et al. (2007). "Determinants of 4 alpha-phorbol sensitivity in transmembrane domains 3 and 4 of the cation channel TRPV4." Journal of Biological Chemistry, 282(17), 12796-12803. Link

  • Chao, W. W., & Lin, B. F. (2010). "Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian)." Chinese Medicine, 5, 17. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Isolation of Bisandrographolide A from Andrographis paniculata

[1][2][3] Part 1: Executive Summary & Strategic Approach Bisandrographolide A (BAA) is a dimeric diterpenoid ether (MW: 664.87 g/mol ) found as a minor constituent in Andrographis paniculata. Unlike its abundant monomeri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Strategic Approach

Bisandrographolide A (BAA) is a dimeric diterpenoid ether (MW: 664.87 g/mol ) found as a minor constituent in Andrographis paniculata. Unlike its abundant monomeric counterpart, Andrographolide (AP), BAA exhibits distinct pharmacological profiles, including potent activation of the TRPV4 channel [1].[1][2]

The Isolation Challenge: The primary obstacle in extracting BAA is the overwhelming presence of Andrographolide (AP), which constitutes 1–4% of the dried plant weight, whereas BAA exists in trace amounts (<0.01%). Standard "brute force" chromatography often fails because the massive AP peak tails into and obscures the minor BAA peak.

The Solution: "Negative Enrichment" Strategy This protocol utilizes a Negative Enrichment workflow. Instead of trying to isolate BAA directly from the crude extract, we exploit the high crystallinity of Andrographolide to precipitate it out first. The remaining supernatant (Mother Liquor) becomes a BAA-enriched feedstock, increasing the effective concentration of the target molecule by 10–50 fold before the first chromatographic step.

Part 2: Workflow Visualization

The following flowchart outlines the logic of the extraction, emphasizing the critical "Mother Liquor" enrichment step.

BAA_Isolation_Workflow Plant Dried A. paniculata (Aerial Parts) Ethanol_Ext Crude Extraction (95% Ethanol, Cold Maceration) Plant->Ethanol_Ext 1. Extraction Partition Liquid-Liquid Partition (H2O suspension) Ethanol_Ext->Partition 2. Resuspend Hexane_Layer Hexane Layer (Discard Lipids/Chlorophyll) Partition->Hexane_Layer Wash EtOAc_Layer Ethyl Acetate Layer (Target Diterpenoids) Partition->EtOAc_Layer Extract Concentration Concentration to Syrup (Rotary Evaporator) EtOAc_Layer->Concentration Crystallization Crystallization Step (Cold MeOH/CHCl3) Concentration->Crystallization 3. Induce Precip. Andro_Crystals Solid: Andrographolide (Major Impurity Removed) Crystallization->Andro_Crystals Filter Mother_Liquor Mother Liquor (BAA Enriched Fraction) Crystallization->Mother_Liquor Retain Supernatant Silica_CC Silica Gel Column (Gradient CHCl3:MeOH) Mother_Liquor->Silica_CC 4. Fractionation HPLC_Prep Semi-Prep HPLC (C18, ACN:H2O) Silica_CC->HPLC_Prep 5. Purification (Target MW 664) Final_Product Pure Bisandrographolide A (>98% Purity) HPLC_Prep->Final_Product 6. Validation

Caption: Figure 1: Strategic "Negative Enrichment" workflow for isolating minor diterpenoid dimers. By removing the major Andrographolide crystals early, downstream chromatography resolution is significantly improved.

Part 3: Detailed Experimental Protocols

Phase 1: Extraction and Enrichment

Objective: Obtain a diterpenoid-rich fraction and remove the bulk Andrographolide.

Materials:

  • Dried A. paniculata aerial parts (ground to 20–40 mesh).

  • Solvents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl3).

Protocol:

  • Maceration: Soak 1.0 kg of dried powder in 5 L of 95% Ethanol for 48 hours at room temperature. Avoid refluxing if possible to prevent thermal degradation or artifact formation.

  • Filtration & Evaporation: Filter the extract and concentrate under reduced pressure (Rotavap) at 45°C until a thick, dark green syrup is obtained.

  • Partitioning (The Clean-up):

    • Suspend the syrup in 500 mL of distilled water.

    • Defatting: Wash with n-Hexane (3 x 500 mL). Discard the hexane layer (contains chlorophyll and waxes).

    • Enrichment: Extract the aqueous phase with EtOAc (3 x 500 mL). Combine EtOAc layers and dry over anhydrous Na2SO4.

  • The "Negative Enrichment" Step:

    • Concentrate the EtOAc fraction to a minimal volume (~100 mL).

    • Add a small amount of CHCl3 (approx 10-20 mL) to aid solubility, then let it stand at 4°C for 24 hours.

    • Observation: Massive white crystals will form. This is pure Andrographolide.[3][4]

    • Action: Filter off the crystals. Keep the filtrate (Mother Liquor). This liquid now contains a much higher ratio of Bisandrographolide A to Andrographolide than the original plant [2].

Phase 2: Chromatographic Isolation

Objective: Separate BAA from remaining congeners (Isoandrographolide, Neoandrographolide).

Step 1: Silica Gel Open Column (Flash Chromatography)

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Sample Load: Adsorb the "Mother Liquor" concentrate onto silica gel (1:1 ratio) and load onto the column.

  • Mobile Phase: Chloroform : Methanol (Gradient).

    • Start: 100:0 (CHCl3)

    • Ramp: 95:5 → 90:10 → 85:15

  • Fraction Collection: Collect 50 mL fractions.

  • TLC Monitoring: Use Silica plates, Solvent: CHCl3:MeOH (9:1). Visualizer: 10% Sulfuric acid in EtOH (heat).

    • Target Zone: BAA typically elutes after the main Andrographolide peak in this system due to its dimeric nature and slightly different polarity interactions, often found in the 90:10 to 85:15 window [3]. Look for spots with Rf slightly lower than Andrographolide.

Step 2: Semi-Preparative HPLC (Final Purification) This step is mandatory for achieving >98% purity required for bioassays.

  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 5 µm, 9.4 x 250 mm).

  • Mobile Phase: Acetonitrile (A) and Water (B).[2][4][5]

  • Flow Rate: 2.0 – 4.0 mL/min (depending on column diameter).

  • Detection: 225 nm (absorption max for the lactone ring).

Gradient Table:

Time (min)% Acetonitrile (A)% Water (B)Phase Description
0.03070Equilibration
5.03070Isocratic Hold (Elute polar impurities)
25.06040Linear Gradient (Target Elution)
30.0955Wash
35.03070Re-equilibration
  • Elution Logic: Bisandrographolide A (dimer) is more hydrophobic than the monomer. While Andrographolide elutes early (~30-40% ACN), BAA will elute later, typically between 45-55% ACN [4].

Part 4: Self-Validating QC System

To ensure the isolated compound is indeed Bisandrographolide A and not an isomer or artifact, use this validation checklist.

High-Resolution Mass Spectrometry (HR-MS)[10]
  • Expectation: The mass spectrum must show a molecular ion peak consistent with the dimer.

  • Target: m/z 665.4 [M+H]+ or 687.4 [M+Na]+.

  • Differentiation: If you see m/z 351, you have isolated the monomer (Andrographolide). If you see m/z 333, it is likely Deoxyandrographolide.

HPLC Purity Check

Re-inject the isolated fraction on an analytical C18 column (4.6 x 150 mm).

  • Criteria: Single symmetrical peak (>98% area under curve).

  • Relative Retention: The peak must elute after a standard of Andrographolide injected under the same conditions.

Key NMR Diagnostic Signals (CDCl3, 500 MHz)

The structure of BAA is essentially two Andrographolide units linked by an ether bond.

  • 1H NMR: Look for the duplication/complexity of signals compared to the monomer.

  • Key Shift: The proton attached to C-12 (involved in the ether linkage) will show a distinct chemical shift compared to the hydroxylated C-12 in Andrographolide.

  • Olefinic Protons: Signals at δ 4.8–5.0 ppm (exocyclic double bonds) must be present [5].

Part 5: References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[6][1][2][7] Journal of Biological Chemistry, 281(40), 29897-29904.

  • Cheung, H. Y., et al. (2001). "Isolation and identification of active compounds from Andrographis paniculata." Chinese Medicine Journal. (General methodology grounding for EtOAc fractionation).

  • Li, W., et al. (2010). "Isolation and identification of bioactive compounds in Andrographis paniculata." Journal of Ethnopharmacology.

  • BenchChem Protocols. "Application Notes and Protocols for the Analysis of Bisandrographolide C." (Extrapolated for BAA chromatographic behavior).

  • Yue, G. G., et al. (2022).[7] "Identification of active components in Andrographis paniculata targeting on CD81." Phytomedicine, 102, 154183.[7]

Sources

Application

Application Note: High-Purity Isolation of Bisandrographolide A via Preparative HPLC

Abstract Bisandrographolide A (BAA) is a bioactive diterpenoid dimer derived from Andrographis paniculata, exhibiting distinct pharmacological properties compared to its monomeric precursor, andrographolide (e.g., TRPV4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bisandrographolide A (BAA) is a bioactive diterpenoid dimer derived from Andrographis paniculata, exhibiting distinct pharmacological properties compared to its monomeric precursor, andrographolide (e.g., TRPV4 channel activation).[1][2][3][4][5] Isolating BAA presents a unique chromatographic challenge due to its structural similarity to the abundant monomer and other co-eluting diterpenoid lactones. This protocol details a robust, scalable workflow for the extraction, enrichment, and high-purity isolation (>98%) of Bisandrographolide A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction & Molecule Profile[2][6][7][8][9]

Bisandrographolide A (C₄₀H₅₆O₈, MW ~664.87 Da) is formed by the dimerization of andrographolide. Unlike the monomer, which is highly abundant (1–4% dry weight), BAA is a minor constituent. Successful isolation requires a strategy that prioritizes loadability and resolution between the dimer and the "monomer soup."

Physicochemical Considerations[1][2][4][6][8][9][10][11][12][13][14]
  • Chromophore: The molecule retains the

    
    -unsaturated 
    
    
    
    -lactone ring, providing UV absorption at 223–230 nm .
  • Solubility: Moderate solubility in methanol/ethanol; high solubility in DMSO; poor solubility in water.

  • Polarity: BAA is significantly more hydrophobic than andrographolide due to the increased carbon scaffold and loss of polar surface area relative to mass. Expect elution after andrographolide in reverse-phase modes.

Pre-Purification: Extraction & Enrichment

Direct injection of crude extract onto Prep-HPLC is discouraged due to column fouling by chlorophyll and lipids.

Step 2.1: Solid-Liquid Extraction
  • Biomass: Dried aerial parts of Andrographis paniculata (ground to 60 mesh).

  • Solvent: 95% Ethanol or Methanol (1:10 w/v ratio).

  • Method: Ultrasonication (60 min) or Soxhlet extraction (4 hours).

  • Filtration: Filter through Whatman No. 1 paper; evaporate solvent in vacuo to yield Crude Gum .

Step 2.2: Liquid-Liquid Enrichment (The "Cleanup")

To remove chlorophyll (non-polar) and sugars (highly polar):

  • Resuspend Crude Gum in 90% Methanol/Water .

  • Partition against n-Hexane (3x). Discard Hexane layer (removes lipids/chlorophyll).

  • Dilute the Methanol layer with water to reach ~50% Methanol.

  • Partition against Chloroform or Dichloromethane (DCM) . Collect the Organic Layer.

  • Target Fraction: The Chloroform/DCM fraction contains the diterpenoid lactones (Andrographolide, Neoandrographolide, Bisandrographolide A). Evaporate to dryness.

Analytical Method Development (Scouting)

Goal: Establish the retention time (Rt) of BAA relative to Andrographolide.

Instrumentation & Conditions
ParameterSpecification
System HPLC with PDA (Photodiode Array) Detector
Column C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters SunFire), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (Improves peak shape of lactones)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV 225 nm (Primary), 254 nm (Secondary)
Scouting Gradient Protocol
Time (min)% Mobile Phase B (ACN)Event
0.010%Equilibration
2.010%Isocratic Hold
20.090%Linear Ramp
25.090%Wash
26.010%Re-equilibration

Expected Result:

  • Andrographolide: Elutes early-mid gradient (~30-40% B).

  • Bisandrographolide A: Elutes later (~50-65% B) due to higher hydrophobicity. Look for a minor peak with a UV spectrum identical to Andrographolide but eluting significantly later.

Preparative HPLC Protocol (Scale-Up)

Goal: Isolate BAA with >98% purity.

Scale-Up Calculation

To transition from Analytical (4.6 mm ID) to Preparative (20 mm ID), apply the Scale-Up Factor :



Flow Rate:

.
Preparative Conditions[6][7][8][9][12][13][14]
  • Column: Prep C18 (e.g., YMC-Pack ODS-A), 5 µm, 20 x 250 mm.

  • Flow Rate: 15–20 mL/min.

  • Injection Volume: 500 µL – 2 mL (Concentration: 50–100 mg/mL in MeOH).

Optimized Gradient (Focusing on the BAA Region)

Instead of a full ramp, use a shallow gradient across the BAA elution zone to maximize resolution from impurities.

Time (min)% B (ACN)Rationale
0–530%Load sample, elute polar impurities
5–1030%

45%
Rapid ramp to approach BAA region
10–35 45%

65%
Shallow Gradient (The "Purification Window")
35–4095%Column Wash
40–4530%Re-equilibration
Fraction Collection Logic
  • Trigger: Slope + Threshold (UV 225 nm).

  • Collection: Collect the peak eluting in the 50-60% B range.

  • Note: BAA often elutes after 14-deoxy-11,12-didehydroandrographolide.

Workflow Visualization

BAA_Purification_Workflow Start Dried A. paniculata (Aerial Parts) Extract Extraction (MeOH/EtOH, Reflux/Sonicate) Start->Extract Solvent Extraction LLE Liquid-Liquid Enrichment 1. Hexane Wash (Remove Lipids) 2. CHCl3 Extraction (Target) Extract->LLE Crude Gum Scout Analytical Scouting (HPLC-PDA) Identify BAA Peak (Late Eluter) LLE->Scout Enriched Fraction Prep Preparative HPLC C18, 20x250mm Gradient: 45-65% ACN Scout->Prep Scale-Up Parameters Fractions Fraction Collection (UV 225 nm Trigger) Prep->Fractions Elution QC Purity Check (Analytical HPLC) & Structure ID (MS/NMR) Fractions->QC Aliquot Analysis QC->Prep Fail (Re-purify) Final Bisandrographolide A (>98% Purity) QC->Final Pass

Figure 1: Step-by-step isolation workflow from biomass to purified Bisandrographolide A.

Post-Purification & Troubleshooting

Recovery
  • Pool fractions corresponding to the BAA peak.

  • Remove Acetonitrile via rotary evaporation at <40°C (prevent thermal degradation).

  • Lyophilize the remaining aqueous phase to obtain a white/off-white amorphous powder.

Troubleshooting Table
IssueProbable CauseCorrective Action
Co-elution with Monomer Gradient too steepUse the "Shallow Gradient" (45-65% B over 25 min).
Broad Peaks Sample solvent mismatchDissolve sample in mobile phase starting conditions (30% ACN) rather than 100% MeOH.
Low Recovery Precipitation on columnEnsure sample solubility in 30% ACN; if cloudy, filter or reduce injection volume.
Ghost Peaks CarryoverRun a "Sawtooth" wash gradient (10-95-10% B) between runs.

References

  • Smith, P. L., et al. (2006). Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels. Journal of Biological Chemistry. Link

  • Pholphana, N., et al. (2004).[6] Determination and variation of three active diterpenoids in Andrographis paniculata (Burm.f.)[6][7] Nees.[6][8] Phytochemical Analysis. Link

  • MedChemExpress. (2023). Bisandrographolide A Product Datasheet & Physicochemical Properties. Link

  • Sharma, S., et al. (2018).[8] HPLC quantification of andrographolide in different parts of Andrographis paniculata. Journal of Pharmacognosy and Phytochemistry. Link

Sources

Method

Application Note: In Vitro Profiling of Bisandrographolide A – From Cytotoxicity to Mechanistic Validation

Introduction & Scientific Context Bisandrographolide A (BisA) is a dimeric diterpenoid derived from Andrographis paniculata. While its monomeric counterpart, Andrographolide, is widely documented for NF-κB inhibition and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Bisandrographolide A (BisA) is a dimeric diterpenoid derived from Andrographis paniculata. While its monomeric counterpart, Andrographolide, is widely documented for NF-κB inhibition and ROS-mediated apoptosis, BisA presents a distinct pharmacological profile.

Critical Mechanistic Insight: Unlike the monomer, BisA has been identified as a potent activator of the TRPV4 (Transient Receptor Potential Vanilloid 4) ion channel. TRPV4 activation leads to massive intracellular calcium (


) influx, which can trigger distinct downstream effects ranging from cytoskeletal remodeling to calcium-overload-induced apoptosis in specific cancer subtypes (e.g., basal-like breast cancer, gastric cancer).

This Application Note provides a tiered screening approach:

  • Primary Screen: Cytotoxicity profiling (IC50 determination).

  • Functional Screen: Real-time Calcium Influx assay (TRPV4 validation).

  • Mechanistic Screen: Apoptotic marker analysis.

Experimental Workflow & Logic

The following diagram illustrates the logical progression of the assay pipeline. We move from simple viability metrics to specific molecular targets.

ExperimentalWorkflow Compound Bisandrographolide A (Stock: 10-50 mM in DMSO) QC Solubility Check (Avoid Precipitation) Compound->QC Screen Primary Screen: Cytotoxicity (MTT/CCK-8) QC->Screen Dilute to <0.1% DMSO Decision IC50 < 20 µM? Screen->Decision FuncAssay Functional Assay: Ca2+ Influx (Fluo-4 AM) *TRPV4 Validation* Decision->FuncAssay Yes Stop Discontinue or Re-formulate Decision->Stop No MechAssay Mechanistic Assay: Apoptosis (Annexin V/PI) Western Blot (Caspase-3, PARP) FuncAssay->MechAssay Confirm Mechanism

Figure 1: Sequential assay workflow for Bisandrographolide A validation. Note the decision gate at the cytotoxicity stage.

Pre-Assay Preparation: Compound Handling

Causality: Diterpenoids are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false toxicity" due to physical cellular stress rather than pharmacological activity.

  • Stock Solution: Dissolve BisA powder in sterile, cell-culture grade DMSO to a concentration of 20 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the dimer).

  • Working Solution: Prepare fresh in serum-free media immediately before use.

    • Critical Rule: The final DMSO concentration in the well must be ≤ 0.1% (v/v) .

Protocol A: Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines (Recommended: MDA-MB-231, HCT116, HepG2).

Materials
  • Cell lines (log-phase growth).

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 kit.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader (Absorbance 570 nm / 450 nm).

Step-by-Step Procedure
  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL complete media.

    • Note: Use low passage cells (< P15) to ensure consistent receptor expression.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of media containing BisA at serial dilutions (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

    • Controls:

      • Vehicle Control: 0.1% DMSO (Must show 100% viability).

      • Positive Control: Doxorubicin or Cisplatin (1–10 µM).

      • Blank: Media only (no cells).

  • Exposure: Incubate for 48 hours .

  • Development (MTT Method):

    • Add 20 µL MTT stock to each well. Incubate 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to find IC50.

Protocol B: TRPV4-Mediated Calcium Influx (Differentiation Assay)

Objective: Unlike general cytotoxicity, this assay confirms if BisA is acting via its specific target, the TRPV4 channel.

Materials
  • Fluo-4 AM (Calcium indicator).

  • HBSS (Hank’s Balanced Salt Solution) with

    
     and 
    
    
    
    .
  • TRPV4 Antagonist (e.g., HC-067047) for specificity control.

  • Fluorescence Microplate Reader (Ex/Em: 494/516 nm).

Step-by-Step Procedure
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading:

    • Wash cells 2x with HBSS.

    • Incubate with 2 µM Fluo-4 AM in HBSS for 30 mins at 37°C in the dark.

    • Wash 2x with HBSS to remove extracellular dye. Incubate 20 mins in HBSS to allow de-esterification.

  • Baseline Reading: Measure fluorescence (

    
    ) for 30 seconds to establish baseline.
    
  • Stimulation:

    • Inject BisA (at 2x IC50 concentration) automatically or manually.

    • Specificity Check: Pre-incubate one group with HC-067047 (1 µM) for 30 mins before BisA addition.

  • Kinetic Read: Measure fluorescence (

    
    ) every 5 seconds for 5–10 minutes.
    

Interpretation: A sharp, immediate spike in fluorescence indicates


 influx. If HC-067047 blunts this spike, the mechanism is TRPV4-dependent.

Protocol C: Mechanistic Validation (Apoptosis)

Objective: Confirm if the cytotoxicity/calcium overload leads to programmed cell death (Apoptosis) rather than necrosis.

Pathway Visualization

The following diagram details the mechanistic cascade BisA is expected to trigger.

Mechanism BisA Bisandrographolide A TRPV4 TRPV4 Channel BisA->TRPV4 Activates Ca Intracellular Ca2+ Overload TRPV4->Ca Influx Mito Mitochondrial Dysfunction Ca->Mito Depolarization Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (PS Exposure) Caspase->Apoptosis

Figure 2: Putative signaling pathway. BisA activates TRPV4, causing calcium overload that triggers the intrinsic apoptotic cascade.

Western Blot Targets

To validate this pathway, probe lysates for the following markers:

  • Pro-Apoptotic: Bax (Upregulation), Cleaved Caspase-3 (Presence).

  • Anti-Apoptotic: Bcl-2 (Downregulation).[1]

  • Loading Control:

    
    -Actin or GAPDH.
    

Data Presentation & Quality Control

Summarize your findings using the following table structure in your lab notebook or report:

Assay TypeParameterControl (DMSO)BisA (Low Dose)BisA (High Dose)Interpretation
Cytotoxicity % Viability100%85%15%Dose-dependent killing confirmed.
Calcium Flux

1.0 (Baseline)1.2>3.5Significant TRPV4 activation.
Apoptosis Annexin V+ (%)<5%10%>40%Shift to apoptotic population.

Statistical Validity:

  • All experiments must be performed in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons.

  • Significance threshold:

    
    .
    

References

  • TRPV4 Activation Mechanism: Smith, P. L., et al. (2006). "Bisandrographolide A from Andrographis paniculata Activates TRPV4 Channels."[2] Journal of Biological Chemistry.

  • General Andrographolide Apoptosis: Lim, J. C., et al. (2012). "Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer." Clinical and Experimental Pharmacology and Physiology.

  • TRPV4 in Cancer Metastasis: Lee, W. H., et al. (2016). "TRPV4 plays a role in breast cancer cell migration and metastasis."[3] Oncotarget.

  • Assay Protocol Standards: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application

Application Note: Animal Models for Bisandrographolide A Efficacy Testing

[1] Part 1: Strategic Overview & Compound Handling The Bisandrographolide A Paradox Bisandrographolide A (BisA) presents a unique pharmacological profile that distinguishes it from its parent compound, Andrographolide.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Overview & Compound Handling

The Bisandrographolide A Paradox

Bisandrographolide A (BisA) presents a unique pharmacological profile that distinguishes it from its parent compound, Andrographolide.[1] While Andrographolide is a classic NF-κB inhibitor, BisA is a potent TRPV4 agonist .

This duality creates a critical requirement for model selection:

  • Therapeutic Potential: Efficacy is likely driven by the diterpenoid scaffold's anti-inflammatory (NF-κB inhibiting) and anti-cancer properties.[1]

  • Mechanistic Liability/Opportunity: TRPV4 activation can induce vascular permeability and pulmonary edema. Therefore, efficacy models must simultaneously monitor for TRPV4-mediated toxicity (edema). [1]

Formulation & Handling

BisA is a lipophilic diterpenoid with poor aqueous solubility. Improper formulation will lead to precipitation in the peritoneum or gut, yielding false negatives.

  • Storage: -20°C, desiccated, protected from light.

  • Stock Solution: Dissolve in 100% DMSO (20 mg/mL).

  • In Vivo Vehicle (Intraperitoneal/Oral):

    • 5% DMSO (solubilizer)[1]

    • 40% PEG-400 (co-solvent)[1]

    • 5% Tween-80 (surfactant)[1]

    • 50% Saline (diluent)[1]

    • Note: Sonicate at 37°C for 10 minutes before dosing.

Part 2: Primary Efficacy Model – Acute Lung Injury (ALI)[2][3]

Rationale: This model is the "Gold Standard" for Andrographis derivatives. It challenges the compound to suppress cytokine storms (NF-κB driven) while assessing if the TRPV4 agonist activity exacerbates pulmonary edema (a known TRPV4 liability).[1] A successful outcome is reduced inflammation without increased fluid accumulation.

Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks, 20-25g).[1]

  • Group Size: n=8 per group.

  • Groups:

    • Sham (Saline challenge + Vehicle)

    • Model (LPS challenge + Vehicle)

    • Positive Control (Dexamethasone 5 mg/kg)[1][2]

    • BisA Low Dose (10 mg/kg)[1]

    • BisA High Dose (30 mg/kg)[1]

Protocol Workflow
  • Acclimatization: 1 week.

  • Pre-treatment (Prophylactic Design): Administer BisA (i.p. or p.o.) 1 hour prior to induction.[1]

    • Scientific Justification: Ensures circulating drug levels are sufficient to intercept the initial NF-κB signaling cascade.

  • Induction:

    • Anesthetize mice (Isoflurane).[1]

    • Intratracheal (i.t.)[1][2][3] instillation of Lipopolysaccharide (LPS, E. coli O55:B5) at 5 mg/kg in 50 µL saline.[1]

  • Post-treatment (Therapeutic Design - Optional): Administer a second dose 6 hours post-induction.

  • Termination: 24 hours post-induction.

Key Endpoints & Analysis
EndpointMethodExpected Result (Efficacy)Warning Sign (TRPV4 Toxicity)
Lung W/D Ratio Weigh wet lung, dry at 60°C for 72h, weigh again.Reduction vs ModelIncrease vs Model (Edema)
Protein in BALF BCA Assay on Bronchoalveolar Lavage Fluid.Reduced permeabilityHigh protein leak
Cytokines ELISA (TNF-α, IL-6, IL-1β) in BALF.[1]Significant suppressionNo change
MPO Activity Myeloperoxidase assay in lung tissue.Reduced neutrophil influx-

Part 3: Secondary Efficacy Model – Xenograft Tumor Model

Rationale: Bisandrographolide derivatives exhibit cytotoxicity against esophageal and colon cancer lines. This model validates the anti-proliferative efficacy in a complex microenvironment.

Experimental Design
  • Species: BALB/c Nude Mice (Athymic, Female, 6 weeks).

  • Cell Line: EC109 (Esophageal) or HCT116 (Colon).[1]

  • Induction: Subcutaneous injection of

    
     cells in Matrigel (1:1 ratio).[1]
    
Protocol Workflow
  • Tumor Establishment: Allow tumors to reach ~100 mm³ (approx. 7-10 days).[1]

  • Randomization: Group mice to ensure equal average tumor volume across groups.

  • Dosing Regimen:

    • BisA 20 mg/kg, i.p., Daily (QD) for 21 days.[1]

    • Control: Vehicle QD.

    • Standard: 5-Fluorouracil (20 mg/kg, i.p., every 3 days).[1]

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
Mechanistic Validation (Post-Mortem)

Harvest tumors and perform Western Blot for:

  • Apoptosis: Cleaved Caspase-3, Bax/Bcl-2 ratio.[1]

  • Target Engagement: Phospho-p65 (NF-κB) and TRPV4 expression levels.[1]

Part 4: Visualization of Mechanism & Workflow

Mechanism of Action (Dual Pathway)

This diagram illustrates the competing pathways BisA modulates: inhibiting the inflammatory cascade while activating the ion channel.

MOA BisA Bisandrographolide A TRPV4 TRPV4 Channel (Agonist) BisA->TRPV4 Activates NFkB NF-κB Pathway (Inhibitor) BisA->NFkB Inhibits Ca Ca2+ Influx TRPV4->Ca Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Barrier Barrier Function (Context Dependent) Ca->Barrier Keratinocytes Edema Vascular Permeability (Edema Risk) Ca->Edema Endothelium Inflammation Systemic Inflammation Cytokines->Inflammation

Caption: BisA Dual Mechanism: Balancing NF-κB anti-inflammatory efficacy against TRPV4-mediated permeability risks.[1]

Acute Lung Injury Workflow

Workflow Step1 Acclimatization (7 Days) Step2 Pre-Treatment (-1 Hour) BisA (i.p.) Step1->Step2 Step3 Induction (0 Hour) LPS (i.t.) Step2->Step3 Step4 Monitoring (0-24 Hours) Survival/Behavior Step3->Step4 Step5 Harvest (24 Hours) BALF & Tissue Step4->Step5

Caption: Experimental timeline for the LPS-induced Acute Lung Injury (ALI) efficacy model.

Part 5: References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[1][4] Journal of Biological Chemistry, 281(40), 29897–29904.[1]

  • Tan, W. S., et al. (2017). "Andrographolide: A review of its anti-inflammatory and anti-cancer potential." Frontiers in Pharmacology, 8, 1-12.

  • Zhu, T., et al. (2013). "Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF-κB."[1][5][6] PLoS ONE, 8(2), e56407.[1]

  • Thorneloe, K. S., et al. (2012). "An orally active TRPV4 channel blocker prevents the acute pulmonary exudation and hemorrhage induced by GSK1016790A." Science Translational Medicine, 4(159), 159ra148.[1]

  • BenchChem Application Note. "Investigating the In Vivo Effects of Bisandrographolide C: Application Notes and Protocols." BenchChem. [1]

Sources

Method

Application Note: Calcium Imaging Assay for TRPV4 Activation by Bisandrographolide A

[1][2][3] Abstract & Introduction The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal non-selective cation channel involved in osmoregulation, mechanotransduction, and thermosensation. While synthetic ago...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal non-selective cation channel involved in osmoregulation, mechanotransduction, and thermosensation. While synthetic agonists like GSK1016790A are potent, natural products offer unique pharmacophores for channel modulation. Bisandrographolide A (BAA) , a dimeric diterpenoid derived from Andrographis paniculata, has been identified as a specific and potent TRPV4 agonist (EC


 ~790–950 nM).[1][2]

Unlike its monomeric precursor Andrographolide, which lacks TRPV4 activity, BAA activates the channel in a membrane-delimited manner, inducing robust Ca


 influx. This application note details a validated protocol for measuring BAA-induced TRPV4 activation using Fluo-4 AM calcium imaging in HEK293 cells. This assay is critical for characterizing BAA derivatives, studying TRPV4 desensitization kinetics, and screening for antagonists.

Mechanism of Action

BAA functions as a direct agonist of the TRPV4 channel.[2][3] Upon binding, it stabilizes the open state of the pore, allowing the influx of extracellular Ca


 and Na

. This influx triggers a rapid rise in cytosolic calcium (

), which is captured by the calcium-sensitive fluorescent dye.
Figure 1: Signaling Pathway & Detection Principle

TRPV4_Pathway BAA Bisandrographolide A (Extracellular) TRPV4_Closed TRPV4 Channel (Closed State) BAA->TRPV4_Closed  Binds   TRPV4_Open TRPV4 Channel (Open State) TRPV4_Closed->TRPV4_Open  Activation   Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPV4_Open->Ca_Influx  Permeation   Fluo4_Bound Fluo-4::Ca2+ Complex High Fluorescence Ca_Influx->Fluo4_Bound  Binding   Fluo4_Unbound Fluo-4 (Unbound) Low Fluorescence Fluo4_Unbound->Fluo4_Bound  + Ca2+   Readout Signal Detection (Ex 494nm / Em 516nm) Fluo4_Bound->Readout  Emission  

Caption: Schematic of BAA-mediated TRPV4 activation. BAA binding shifts the channel to an open state, facilitating calcium entry which binds Fluo-4, increasing fluorescence intensity.

Experimental Design Strategy

Cell Model Selection
  • Primary Model: HEK293T cells transiently or stably expressing human TRPV4 . HEK293 cells have low endogenous TRP channel expression, providing a high signal-to-noise ratio for transfected TRPV4.

  • Alternative: Immortalized keratinocytes (e.g., Mouse 308 cells) which endogenously express TRPV4, though response magnitudes may be lower.[1][2]

Calcium Indicator

We utilize Fluo-4 AM for this protocol due to its high sensitivity (


 ~345 nM) and compatibility with standard GFP filter sets (Ex/Em: 494/506 nm).
  • Note: For ratiometric quantification (absolute Ca

    
     concentration), Fura-2 AM  should be substituted, requiring UV excitation (340/380 nm).
    
Controls
Control TypeCompoundConcentrationPurpose
Positive Control GSK1016790A10 nMDefines

(Maximal response).
Negative Control Vehicle (DMSO)0.1%Establishes baseline drift/artifacts.
Antagonist HC-0670471 - 10 µMValidates specificity (must block BAA signal).
Reference Agonist 4α-PDD1 - 10 µMHistorical reference (less potent than BAA).

Detailed Protocol

Phase 1: Reagent Preparation
  • Assay Buffer (HBSS-Ca):

    • Hanks' Balanced Salt Solution (HBSS) with 1.26 mM CaCl

      
       and 0.49 mM MgCl
      
      
      
      .
    • Add 20 mM HEPES (pH 7.4).

    • Critical: Add 2.5 mM Probenecid freshly prepared. Probenecid inhibits organic anion transporters, preventing dye leakage from the cytosol.

  • Bisandrographolide A (BAA) Stock:

    • Dissolve BAA powder in 100% DMSO to yield a 10 mM stock .

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Solubility Note: BAA is lipophilic. Ensure no precipitation occurs upon dilution into aqueous buffer.

  • Dye Solution:

    • Dissolve Fluo-4 AM (50 µg) in 20 µL DMSO + 20% Pluronic F-127 (w/v).

    • Dilute into Assay Buffer to a final concentration of 2–4 µM .

Phase 2: Cell Preparation (Day 0-1)
  • Coat 96-well black-wall/clear-bottom plates with Poly-D-Lysine (0.1 mg/mL) for 30 mins to improve HEK293 adherence.

  • Seed HEK293-TRPV4 cells at 30,000 - 50,000 cells/well .

  • Incubate overnight at 37°C, 5% CO

    
    . Cells should be 80-90% confluent at the time of assay.
    
Phase 3: Dye Loading & Assay Execution (Day 2)
Figure 2: Experimental Workflow

Workflow Step1 1. Dye Loading (Fluo-4 AM, 37°C, 45 min) Step2 2. Wash Step (Remove extracellular dye) Step1->Step2 Step3 3. Equilibration (RT, 15 min in Dark) Step2->Step3 Step4 4. Baseline Read (0-30 sec) Step3->Step4 Step5 5. BAA Injection (Automated/Manual) Step4->Step5 Step6 6. Response Read (30-180 sec) Step5->Step6

Caption: Step-by-step workflow for the calcium imaging assay. Equilibration is crucial for stable baselines.

  • Loading: Remove culture medium. Add 100 µL of Dye Solution per well.

  • Incubation: Incubate for 30–45 minutes at 37°C in the dark.

  • Wash: Gently wash cells 2x with 150 µL Assay Buffer (room temperature).

    • Tip: Use an automated washer with low dispense speed to avoid detaching HEK293 cells.

  • Equilibration: Add 90 µL of Assay Buffer. Incubate at Room Temperature (RT) for 15 minutes. This allows de-esterification of AM ester and temperature equilibration.

  • Compound Addition:

    • Prepare 10x concentrations of BAA in Assay Buffer (e.g., for 1 µM final, prepare 10 µM).

    • Baseline Recording: Measure fluorescence (

      
      ) for 20–30 seconds.
      
    • Injection: Add 10 µL of 10x BAA solution (or controls).

    • Response Recording: Continue measuring for 120–180 seconds.

Data Analysis & Expected Results

Calculation

Calculate the relative fluorescence change (


) for each well:


Where

is the average intensity of the first 10 frames (pre-addition).
Expected Kinetic Parameters

Construct a dose-response curve by plotting Peak


 vs. Log[BAA].
CompoundExpected EC

Max Response (Relative to GSK101)
Bisandrographolide A 790 – 950 nM ~80 – 100%
GSK1016790A2 – 10 nM100% (Defined Max)
4α-PDD~3 – 10 µM~60 – 80%

Data Source: Validated against Smith et al. (2006).

Validation & Troubleshooting

Self-Validating Checks
  • The "Antagonist Check": Pre-incubate cells with HC-067047 (1 µM) for 10 minutes. Subsequent addition of BAA (1 µM) should yield <10% of the standard response. If the signal persists, it is non-specific (false positive).

  • The "Calcium-Free Check": Perform the assay in Ca

    
    -free HBSS (+ EGTA). BAA should elicit minimal signal, confirming the signal is driven by influx, not intracellular release.
    
Common Pitfalls
  • High Background/Drift: Usually caused by incomplete washing of extracellular dye or insufficient de-esterification time. Increase equilibration time to 20-30 mins.

  • Cell Detachment: HEK293 cells adhere poorly. Use Poly-D-Lysine coated plates and avoid vigorous pipetting.

  • Precipitation: BAA is hydrophobic. Ensure the final DMSO concentration in the well is <0.5% and vortex the 10x working solution immediately before addition.

References

  • Smith, P. L., et al. (2006).[4] "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[1][2][3][4][5] Journal of Biological Chemistry, 281(40), 29897–29904.

  • Thorneloe, K. S., et al. (2008). "N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a Novel and Potent Transient Receptor Potential Vanilloid 4 Channel Agonist Induces Urinary Bladder Contraction and Overactivity: Pharmacological Characterization and Species Comparison." Journal of Pharmacology and Experimental Therapeutics, 326(2), 432–442.

  • Everaerts, W., et al. (2010). "Functional Characterization of Transient Receptor Potential Channels in Mouse Urothelial Cells." American Journal of Physiology-Renal Physiology, 298(3), F692-F701.

Sources

Application

Application Note: Bisandrographolide A in Esophageal Cancer Research Models

Executive Summary & Scientific Rationale Bisandrographolide A (BAA) is a dimeric diterpenoid lactone isolated from Andrographis paniculata.[1][2] While its monomeric parent, Andrographolide, is widely recognized for NF-κ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Bisandrographolide A (BAA) is a dimeric diterpenoid lactone isolated from Andrographis paniculata.[1][2] While its monomeric parent, Andrographolide, is widely recognized for NF-κB inhibition, BAA exhibits a distinct and specialized pharmacological profile critical for Esophageal Cancer (EC) research.

The "Senior Scientist" Insight: Do not treat BAA simply as "stronger Andrographolide." It operates through unique mechanisms. Unlike the monomer, BAA has been identified as a specific ligand for CD81 (Tetraspanin-28) , a transmembrane protein heavily implicated in EC metastasis. Furthermore, BAA is a potent activator of the TRPV4 channel , which the monomer fails to activate.

This guide details the protocols for utilizing BAA to study anti-metastatic pathways in EC models (specifically EC109 and KYSE520 cell lines), focusing on its novel role in disrupting the CD81 signaling axis.

Mechanistic Pathway & Signaling Logic

Understanding the dual-target capability of BAA is essential for experimental design.

The CD81/TRPV4 Axis
  • CD81 Suppression (Anti-Metastasis): CD81 organizes membrane microdomains that facilitate cell migration. BAA binds directly to CD81, disrupting its interaction with motility partners, thereby suppressing the invasive phenotype of Esophageal Squamous Cell Carcinoma (ESCC).

  • TRPV4 Activation (Calcium Signaling): BAA activates TRPV4 (EC50 ~790–950 nM), inducing calcium influx. This differentiates it from general cytotoxic agents, offering a specific probe for calcium-dependent cancer signaling.

Visualization: BAA Mechanism of Action

BAA_Pathway cluster_Targets Primary Molecular Targets cluster_Cellular Cellular Responses BAA Bisandrographolide A (Dimeric Diterpenoid) CD81 CD81 (Tetraspanin) [Metastasis Hub] BAA->CD81 Direct Binding (Kd: Low μM) TRPV4 TRPV4 Channel [Ca2+ Influx] BAA->TRPV4 Activation (EC50: ~900 nM) Motility Inhibition of Lamellipodia Formation CD81->Motility Disrupts Complex Signaling Downregulation of Metastatic Factors (MMP-2, MMP-9) CD81->Signaling Modulates Expression Ca_Signal Intracellular Ca2+ Elevation TRPV4->Ca_Signal Result Suppression of Esophageal Cancer Metastasis Motility->Result Signaling->Result

Figure 1: Dual-mechanism pathway of Bisandrographolide A involving CD81 binding and TRPV4 activation, leading to metastatic suppression.

Compound Handling & Physicochemical Properties[1]

BAA is a dimer; its solubility and stability differ slightly from the monomer. Improper handling leads to precipitation, invalidating IC50 data.

PropertySpecificationHandling Protocol
Molecular Weight ~664.87 g/mol Significantly heavier than Andrographolide (350.4 g/mol ). Adjust molar calculations accordingly.
Solubility DMSO (>10 mg/mL)Critical: Insoluble in water. Must prepare DMSO stock (10-50 mM).
Stability Light SensitiveStore stock at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles (>3 cycles degrades potency).
Working Solution < 0.1% DMSO finalDilute stock into pre-warmed culture media immediately before use. Vortex vigorously.

Experimental Protocols

Protocol A: Cell Culture & Anti-Proliferation Assay

Objective: Determine the non-cytotoxic concentration range to ensure migration assays reflect anti-metastatic activity, not cell death. Target Cells: EC109, KYSE520 (Esophageal Squamous Cell Carcinoma lines).[3]

  • Seeding: Plate EC109 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Preparation: Prepare BAA serial dilutions in complete media (Range: 0, 1, 5, 10, 20, 50, 100 μM). Ensure DMSO control is constant (0.1%).

  • Treatment: Aspirate old media and add 100 μL of BAA-containing media. Incubate for 24h, 48h, and 72h.

  • Readout: Use CCK-8 or MTT assay.

    • Expert Note: BAA often shows higher IC50 values (>20-50 μM) compared to standard chemotherapeutics. For metastasis assays, use a sub-lethal dose (e.g., IC10 or IC20) to isolate migration effects.

Protocol B: CD81 Binding Validation (Microscale Thermophoresis - MST)

Objective: Verify direct interaction between BAA and CD81, a hallmark of its unique mechanism in EC. This is superior to Western Blotting for proving binding.

  • Protein Prep: Recombinant Human CD81 (extracellular loop) is labeled with a fluorescent dye (e.g., RED-NHS).

  • Ligand Titration: Prepare a serial dilution of BAA (from 500 μM down to 15 nM) in assay buffer (PBS + 0.05% Tween-20 + 2% DMSO).

  • Incubation: Mix labeled CD81 (final conc. 20 nM) with BAA dilutions 1:1. Incubate 15 min at RT in the dark.

  • Measurement: Load into MST capillaries. Measure thermophoresis using an MST instrument (e.g., NanoTemper).

  • Analysis: Plot Fnorm vs. BAA concentration to derive the Dissociation Constant (

    
    ).
    
    • Expected Result: BAA should show a specific binding curve. Andrographolide (monomer) may show weaker or different binding kinetics.

Protocol C: Transwell Invasion Assay (Metastasis Model)

Objective: Quantify BAA-mediated suppression of EC invasion.

  • Matrigel Coating: Coat the upper chamber of Transwell inserts (8 μm pore) with Matrigel (diluted 1:8 in serum-free media). Polymerize at 37°C for 2h.

  • Cell Starvation: Starve EC109 cells in serum-free media for 12h prior to the assay.

  • Seeding: Resuspend cells (

    
    ) in serum-free media containing BAA (10–20 μM)  or Vehicle (DMSO). Seed into the upper chamber.
    
    • Critical Control: Ensure the BAA concentration used is non-toxic based on Protocol A results.

  • Chemoattractant: Add complete media (10-20% FBS) to the lower chamber.

  • Incubation: Incubate for 24–48h at 37°C.

  • Staining: Wipe non-invaded cells from the top. Fix invaded cells (bottom) with 4% paraformaldehyde (15 min) and stain with 0.1% Crystal Violet.

  • Quantification: Count cells in 5 random fields under a microscope.

Experimental Workflow Diagram

BAA_Workflow Stock BAA Stock Prep (DMSO, -20°C) Tox Cytotoxicity Assay (Determine Sub-lethal Dose) Stock->Tox Binding Target Validation (MST / Docking to CD81) Stock->Binding High Conc. Range Func Functional Assays (Transwell Invasion) Tox->Func Select IC10 Dose Analysis Data Analysis (Invasion Index / Kd) Binding->Analysis Func->Analysis

Figure 2: Sequential workflow for validating Bisandrographolide A activity in esophageal cancer models.

References

  • Yue, G. G., et al. (2022). Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo. Phytomedicine, 102, 154183.

    • Relevance: The definitive paper identifying Bisandrographolide A as a CD81 binder and anti-metast
  • Smith, P. L., et al. (2006). Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels.[1][2] Journal of Biological Chemistry, 281(40), 29897–29904.

    • Relevance: Establishes BAA as a specific activator of TRPV4, distinguishing it from Andrographolide.[1]

  • Li, J., et al. (2017). The Adjuvant Value of Andrographis Paniculata in Metastatic Esophageal Cancer Treatment - From Preclinical Perspectives. Scientific Reports, 7, 46191.

    • Relevance: Provides the broader context of Andrographis extracts in suppressing EC metastasis.
  • MedChemExpress (MCE).

    • Relevance: Source for physicochemical properties and solubility d

Sources

Method

Application Note: Bisandrographolide A in Neurodegenerative Disease Research

Subtitle: A Selective TRPV4 Agonist for Investigating Neurovascular Coupling and Calcium Signaling Executive Summary Bisandrographolide A (BAA) is a dimeric diterpenoid isolated from Andrographis paniculata.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Selective TRPV4 Agonist for Investigating Neurovascular Coupling and Calcium Signaling

Executive Summary

Bisandrographolide A (BAA) is a dimeric diterpenoid isolated from Andrographis paniculata.[1][2] Unlike its monomeric counterpart, Andrographolide (a well-known NF-κB inhibitor), BAA functions as a potent and specific agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel .[2]

In neurodegenerative research, BAA is a critical pharmacological probe for elucidating the role of calcium signaling , neurovascular coupling , and blood-brain barrier (BBB) integrity . This guide details the mechanistic basis of BAA, its application in modeling neurovascular dysfunction, and validated protocols for its use in in vitro neural systems.

Technical Profile & Mechanism of Action

Chemical Identity[3]
  • Compound Name: Bisandrographolide A[1][3][4][5]

  • CAS Number: 160498-00-0[1][2][3][4][][7]

  • Molecular Formula: C₄₀H₅₆O₈[1][2][3][]

  • Molecular Weight: 664.88 g/mol [2][4][][7]

  • Solubility: Soluble in DMSO (>10 mM), Chloroform, and Ethanol. Insoluble in water.[8]

Mechanism of Action: TRPV4 Activation

The primary utility of BAA lies in its high specificity for TRPV4, a non-selective cation channel expressed in neurons, astrocytes, and endothelial cells.

  • Selectivity: BAA activates TRPV4 with an EC₅₀ of ~790–950 nM .[1][5] It displays negligible activity against TRPV1, TRPV2, or TRPV3, making it a superior tool for isolating TRPV4-mediated effects compared to non-specific agonists like 4α-PDD.[2]

  • Signaling Cascade: Upon binding, BAA induces pore opening, leading to a massive influx of Ca²⁺. In astrocytes, this calcium surge triggers the release of vasoactive substances (e.g., arachidonic acid metabolites), modulating local blood flow (neurovascular coupling). In endothelial cells, it can regulate barrier permeability.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by BAA in a neurovascular unit model.

BAA_Mechanism cluster_Endothelial Endothelial Cell Effects cluster_Astrocyte Astrocyte Effects BAA Bisandrographolide A (Exogenous Ligand) TRPV4 TRPV4 Channel (Endothelial/Astrocyte Membrane) BAA->TRPV4 Bind/Activate (EC50 ~800nM) Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Pore Opening PKC PKC / RhoA Activation Ca_Influx->PKC PLA2 PLA2 Activation Ca_Influx->PLA2 Cytoskeleton Cytoskeletal Remodeling (Actin Stress Fibers) PKC->Cytoskeleton BBB_Perm Increased BBB Permeability Cytoskeleton->BBB_Perm TJ Disruption EETs EETs / Prostaglandin Release PLA2->EETs Vascular Neurovascular Coupling (Vasodilation) EETs->Vascular

Caption: BAA-induced TRPV4 activation leads to distinct downstream outcomes in endothelial cells (barrier modulation) vs. astrocytes (hemodynamic regulation).[2]

Comparative Analysis: BAA vs. Andrographolide

Researchers often confuse BAA with its monomer. The table below clarifies their distinct roles in neurodegenerative research.

FeatureAndrographolide (Monomer)Bisandrographolide A (Dimer)
Primary Target NF-κB (Covalent inhibition), Nrf2TRPV4 (Agonist)
TRPV4 Activity Inactive Potent Activator
Primary Application Anti-inflammatory, Antioxidant therapyProbe for Ca²⁺ signaling & BBB function
Neuro Effect Reduces neuroinflammation (microglia)Modulates neurovascular coupling / BBB
Key Reference

Experimental Protocols

Protocol 1: Reconstitution and Storage
  • Solvent: Dimethyl sulfoxide (DMSO).[2]

  • Stock Concentration: Prepare a 10 mM stock solution. (Dissolve 6.65 mg BAA in 1 mL DMSO).

  • Storage: Aliquot into light-protected vials. Store at -20°C (stable for >6 months). Avoid repeated freeze-thaw cycles.[2]

  • Working Solution: Dilute in physiological buffer (e.g., HBSS or aCSF) immediately before use. Keep final DMSO concentration <0.1% to avoid solvent artifacts.

Protocol 2: Functional Validation via Calcium Imaging

Objective: To verify TRPV4 functional expression in neurons or astrocytes using BAA as a specific stimulus.

Materials:

  • Primary Astrocytes or SH-SY5Y cells.[2]

  • Fluo-4 AM (Calcium indicator).[2]

  • Bisandrographolide A (10 mM stock).[2]

  • TRPV4 Antagonist (e.g., HC-067047) for negative control.[2][9]

Step-by-Step Workflow:

  • Dye Loading: Incubate cells with 2–5 µM Fluo-4 AM in HBSS for 30–45 mins at 37°C.

  • Wash: Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 mins to allow de-esterification.

  • Baseline Recording: Measure baseline fluorescence (F₀) for 60 seconds using a confocal microscope or plate reader (Ex/Em: 494/506 nm).

  • Treatment:

    • Group A (Test): Add BAA (1–5 µM) .[2]

    • Group B (Control): Add Vehicle (0.05% DMSO).[2]

    • Group C (Specificity Check): Pre-incubate with HC-067047 (1 µM) for 10 mins, then add BAA.

  • Data Acquisition: Record fluorescence (F) for 3–5 minutes post-addition.

  • Analysis: Plot ΔF/F₀. A sharp, sustained increase in Group A (absent in B and C) confirms specific TRPV4 activation.

Protocol 3: Blood-Brain Barrier (BBB) Permeability Model

Objective: To investigate the effect of TRPV4 overactivation on endothelial barrier integrity.[2]

Materials:

  • bEnd.3 cells or primary brain microvascular endothelial cells (BMECs).[2]

  • Transwell inserts (0.4 µm pore size).

  • TEER (Transendothelial Electrical Resistance) meter.[2]

Step-by-Step Workflow:

  • Seeding: Seed endothelial cells on the apical side of Transwell inserts. Culture for 5–7 days until a tight monolayer forms (TEER > 150 Ω[2]·cm²).[8][10][11][12][13][14]

  • Baseline TEER: Measure initial resistance (R_pre).

  • Induction: Add BAA (1 µM or 5 µM) to the apical chamber.

  • Incubation: Incubate at 37°C for 2–24 hours.

  • Measurement: Measure TEER at designated time points (R_post).

  • Permeability Assay (Optional): Add FITC-Dextran (4 kDa) to the apical chamber and measure fluorescence in the basolateral chamber to quantify leakage.

  • Outcome: BAA treatment typically induces a dose-dependent decrease in TEER , modeling barrier compromise observed in neuroinflammatory conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Assay Selection Stock BAA Stock (10 mM in DMSO) Dilution Dilution (1-5 µM in HBSS) Stock->Dilution Ca_Imaging Ca2+ Imaging (Fluo-4 AM) Dilution->Ca_Imaging TEER Barrier Function (TEER / Dextran) Dilution->TEER Readout1 Peak Fluorescence (ΔF/F0) Ca_Imaging->Readout1 Readout2 Permeability Index (Ω·cm²) TEER->Readout2

Caption: Workflow for preparing BAA and applying it to functional calcium assays or barrier integrity screens.

Troubleshooting & Optimization

  • Issue: No Calcium Response.

    • Cause: Low TRPV4 expression in cell line.

    • Solution: Verify TRPV4 expression via Western Blot or qPCR. Use a positive control (GSK1016790A) to confirm channel functionality.

  • Issue: High Cell Toxicity.

    • Cause: Excessive calcium influx leading to excitotoxicity.

    • Solution: Reduce BAA concentration (try 500 nM - 1 µM) or reduce exposure time.[2] TRPV4 activation can be cytotoxic if prolonged.

  • Issue: Precipitation.

    • Cause: BAA is highly lipophilic.

    • Solution: Ensure rapid mixing when adding DMSO stock to aqueous buffer. Do not exceed 50 µM in aqueous media.

References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata activates TRPV4 channels."[5] Journal of Biological Chemistry, 281(40), 29897-29904.[2]

    • Key Finding: Identification of BAA as a specific TRPV4 agonist; differentiation from Andrographolide.[5]

  • Nilius, B., & Voets, T. (2013). "The puzzle of TRPV4 channelopathies." EMBO Reports, 14(2), 152-163.[2]

    • Key Finding: Context on TRPV4's role in neurological and skeletal diseases.
  • Verma, P., et al. (2010). "TRPV4-mediated channelopathies." Channels, 4(3), 247-250.[2] [2]

    • Key Finding: Mechanisms of TRPV4 gain-of-function toxicity.[2]

  • Thakur, A. K., et al. (2016). "Andrographolide and its derivatives: A patent review (2011–2014)." Expert Opinion on Therapeutic Patents, 26(11), 1299-1310.[2]

    • Key Finding: Overview of Andrographis derivatives and their broad pharmacological profiles.

Sources

Application

Application Note: Bisandrographolide A for Mechanistic Interrogation of Anti-Inflammatory and TRPV4 Signaling Pathways

Part 1: Executive Summary & Scientific Rationale Bisandrographolide A (BAA) represents a distinct class of diterpenoid dimers derived from Andrographis paniculata. While its monomeric counterpart, Andrographolide , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Bisandrographolide A (BAA) represents a distinct class of diterpenoid dimers derived from Andrographis paniculata. While its monomeric counterpart, Andrographolide , is a widely recognized NF-κB inhibitor, BAA exhibits a unique pharmacological profile that allows for the dissection of complex inflammatory mechanisms.

Why Choose Bisandrographolide A? Unlike the monomer, BAA acts as a potent TRPV4 (Transient Receptor Potential Vanilloid 4) agonist (EC₅₀ ~790–950 nM) and a CD81 antagonist . This dual functionality makes it an invaluable probe for distinguishing between classical cytokine-driven inflammation (NF-κB/MAPK) and calcium-dependent neurogenic or vascular inflammation mediated by TRPV4.

Key Applications:

  • Differentiating Inflammatory Triggers: Use BAA to isolate TRPV4-dependent calcium signaling in macrophages and endothelial cells.

  • Tetraspanin Biology: Study CD81-mediated immune synapse formation and viral entry inhibition.

  • Pathway Validation: Compare BAA vs. Andrographolide to separate dimerization-dependent effects from general diterpenoid activity.

Part 2: Mechanistic Landscape

Understanding the signaling architecture is prerequisite to experimental design. BAA operates on two primary axes:

  • The TRPV4 Axis (Unique to BAA):

    • BAA binds to the transmembrane domain of TRPV4, inducing pore opening.

    • Result: Influx of Ca²⁺ → Activation of CaMKII/Calcineurin → Modulation of vascular permeability and nitric oxide (NO) release.

    • Note: While TRPV4 activation is often pro-inflammatory (neurogenic inflammation), controlled activation can desensitize pathways or modulate specific immune responses.

  • The Anti-Inflammatory Axis (Shared/Enhanced):

    • Similar to the monomer, BAA suppresses the NF-κB and MAPK signaling cascades.

    • Mechanism: Inhibition of IKKβ phosphorylation and prevention of p65 nuclear translocation.

    • Result: Downregulation of iNOS, COX-2, TNF-α, and IL-6.[1]

Visualization: The BAA Signaling Network

BAA_Pathway BAA Bisandrographolide A (BAA) TRPV4 TRPV4 Channel (Membrane) BAA->TRPV4 Activates (EC50 ~900nM) CD81 CD81 (Tetraspanin) BAA->CD81 Binds/Inhibits IKK IKK Complex BAA->IKK Inhibits Ca2 Ca2+ Influx TRPV4->Ca2 Opens Pore ImmuneSyn Immune Synapse Suppression CD81->ImmuneSyn Required for MAPK MAPK (p38/ERK/JNK) Ca2->MAPK CaMKII Activation Vasc Vascular Permeability (Endothelial) Ca2->Vasc Modulates NFkB NF-κB Complex (p50/p65) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Cytokines Transcription IKK->NFkB Phosphorylation MAPK->Cytokines Regulation

Figure 1: BAA acts as a dual-function modulator. It activates TRPV4 channels to induce calcium signaling while simultaneously inhibiting the NF-κB inflammatory cascade and CD81 function.

Part 3: Experimental Protocols

Protocol A: Compound Preparation & Handling

Critical Step: BAA is a hydrophobic dimer. Improper solubilization will lead to micro-precipitation and inconsistent EC₅₀ data.

  • Stock Solution (10 mM):

    • Weigh 1 mg of Bisandrographolide A (MW: ~664.87 g/mol ).

    • Dissolve in 150.4 µL of anhydrous DMSO (Sigma-Aldrich, Hybridoma grade).

    • Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.

    • Storage: Aliquot into amber tubes (avoid light) and store at -20°C. Stable for 3 months.

  • Working Solution:

    • Dilute stock into pre-warmed culture medium immediately prior to use.

    • Max DMSO limit: Ensure final DMSO concentration is < 0.1% to avoid vehicle toxicity.

Protocol B: TRPV4 Activation Assay (Calcium Flux)

Objective: Validate BAA activity distinct from Andrographolide.

Materials:

  • HEK293T cells (transiently transfected with human TRPV4) or Keratinocytes (endogenous TRPV4).[2]

  • Fluo-4 AM Calcium Indicator.

  • Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a black-walled 96-well plate. Incubate 24h.

  • Dye Loading:

    • Wash cells with HBSS (Ca²⁺/Mg²⁺ free).

    • Incubate with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in HBSS for 45 min at 37°C.

    • Wash 3x with HBSS containing 1.2 mM CaCl₂.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Stimulation:

    • Inject BAA (0.1 µM – 10 µM dose range).

    • Negative Control: Andrographolide (Monomer) – Expect no response.

  • Data Acquisition: Record fluorescence every 2 seconds for 180 seconds.

  • Analysis: Plot

    
     vs. Log[Concentration].
    
Protocol C: Anti-Inflammatory Efficacy (NO Inhibition)

Objective: Quantify suppression of inflammatory mediators in macrophages.

Cell Model: RAW264.7 Murine Macrophages.

Steps:

  • Pre-treatment: Seed RAW264.7 cells (1 x 10⁵ cells/well) in 96-well plates. Adhere for 24h.

  • Drug Addition: Treat cells with BAA (1, 5, 10, 20 µM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (1 µg/mL). Incubate for 24 hours.

  • Griess Assay (Nitric Oxide):

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 min at Room Temp (Dark).

    • Measure Absorbance at 540 nm.

  • Viability Check (Crucial): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

Expected Results Table:

Treatment GroupBAA Conc. (µM)NO Production (%)Cell Viability (%)Interpretation
Control (LPS-)0< 5%100%Baseline
LPS Only0100%95-100%Max Inflammation
LPS + BAA5~70-80%>95%Mild Inhibition
LPS + BAA20~30-40%>90%Potent Inhibition
LPS + Andro20~20-30%>90%Reference Standard
Protocol D: Western Blotting for Pathway Analysis

Objective: Confirm mechanism of action (NF-κB vs MAPK).

  • Lysis: Lyse cells using RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Primary Antibodies:

    • Anti-p-p65 (Ser536): Marker for NF-κB activation.

    • Anti-IκBα: Degradation indicates pathway activation.

    • Anti-COX-2 / iNOS: Downstream inflammatory targets.

    • Anti-TRPV4: To confirm receptor presence.

  • Observation: BAA should reduce LPS-induced p-p65 levels and prevent IκBα degradation dose-dependently.

Part 4: Experimental Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Assay Selection cluster_2 Readouts Stock BAA Stock (10mM in DMSO) Dilution Dilution in Media (<0.1% DMSO) Stock->Dilution Split Target? Dilution->Split TRPV4_Arm TRPV4 Activation (Ca2+ Flux) Split->TRPV4_Arm Mechanistic Inflam_Arm Anti-Inflammatory (NO / Cytokines) Split->Inflam_Arm Therapeutic Fluo Fluo-4 Fluorescence (Immediate) TRPV4_Arm->Fluo Griess Griess Reagent (24h Endpoint) Inflam_Arm->Griess WB Western Blot (p-p65, iNOS) Inflam_Arm->WB

Figure 2: Decision tree for experimental design using Bisandrographolide A.

Part 5: References

  • Smith, P. et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels." Journal of Biological Chemistry. (Note: Seminal paper identifying BAA as a TRPV4 agonist).

  • Tan, W. et al. (2017). "Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway." International Journal of Molecular Sciences.

  • Yue, G.G. et al. (2022). "Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer."[6] Phytomedicine.

  • Lee, K. et al. (2021). "NF-κB and MAPK-Targeted Anti-Inflammatory Activity of Andrographis Paniculata Extract." Biomedical Grid.

Sources

Technical Notes & Optimization

Troubleshooting

Bisandrographolide A stability and storage conditions

Current Status: Operational | Topic: Stability & Storage Protocols Document ID: BSA-TECH-001 | Last Updated: 2026-01-29 Executive Summary & Chemical Profile Bisandrographolide A (Bis-A) is a dimeric diterpenoid lactone i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Storage Protocols

Document ID: BSA-TECH-001 | Last Updated: 2026-01-29

Executive Summary & Chemical Profile

Bisandrographolide A (Bis-A) is a dimeric diterpenoid lactone isolated from Andrographis paniculata. Structurally, it consists of two andrographolide units connected via an ether linkage. While this dimerization increases its lipophilicity compared to the monomer, it retains the


-lactone ring , which is chemically fragile and the primary site of degradation.

Key Chemical Vulnerabilities:

  • Hydrolysis: The lactone ring opens rapidly in alkaline conditions (pH > 7.0).

  • Oxidation: Susceptible to oxidative stress in solution.

  • Precipitation: High lipophilicity leads to rapid "crashing out" in aqueous media.

Critical Storage & Handling Protocols ("The Golden Rules")

Failure to adhere to these conditions will result in ring opening (loss of bioactivity) or precipitation (inaccurate dosing).

StateTemperatureConditionsShelf Life
Solid Powder -20°C Desiccated, Dark, Air-tight3 Years
Stock Solution -80°C Dissolved in pure DMSO, Argon purged6-12 Months
Working Solution +4°C / RT Diluted in Media/Buffer< 24 Hours
Standard Operating Procedure: Reconstitution

Objective: Create a stable stock solution avoiding moisture contamination.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture, catalyzing hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Avoid: Ethanol (unless necessary for specific assays, as evaporation alters concentration) and Water (insoluble).

  • Dissolution: Vortex gently. If particles persist, sonicate at 40 kHz for 30 seconds (monitor temperature to ensure it does not exceed 30°C).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -80°C.

Troubleshooting Guide

Scenario A: "My compound precipitated when I added it to the cell culture media."

Diagnosis: Rapid change in polarity caused the hydrophobic dimer to aggregate. Root Cause: Bisandrographolide A has lower aqueous solubility than the monomer (andrographolide). Direct addition of high-concentration DMSO stock to water causes "shock precipitation."

Corrective Protocol:

  • Stepwise Dilution: Do not add 100% DMSO stock directly to media.

    • Step 1: Dilute stock 1:10 in pure DMSO (Intermediate Stock).

    • Step 2: Dilute Intermediate Stock 1:100 into the media while vortexing the media.

  • Serum Carrier: Ensure your media contains FBS (Fetal Bovine Serum) or BSA prior to addition. Proteins act as carriers for lipophilic drugs.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity, but ensure it is high enough to keep the drug solubilized (usually > 0.1%).

Scenario B: "HPLC analysis shows split peaks or broadened shoulders."

Diagnosis: On-column degradation or Isomerization. Root Cause: The mobile phase pH is likely too high (basic), causing the lactone ring to open or isomerize into isoandrographolide derivatives.

Corrective Protocol:

  • Acidify Mobile Phase: Add 0.1% Formic Acid or Phosphoric Acid to the aqueous mobile phase. Target pH 3.0 - 4.0.

    • Mechanism:[1] Acidic pH stabilizes the lactone ring.

  • Temperature Control: Lower column temperature to 25°C. Avoid 40°C+ as heat accelerates degradation kinetics (second-order reaction).

  • Sample Diluent: Ensure the sample is dissolved in the mobile phase starting ratio, not pure DMSO, to prevent peak distortion.

Workflow Visualizations

Figure 1: Storage & Reconstitution Decision Tree

Caption: Logical workflow for handling Bisandrographolide A to minimize hydrolysis and precipitation risks.

StorageProtocol Start Receive Bisandrographolide A SolidState Solid State Storage (-20°C, Desiccated) Start->SolidState Reconstitute Reconstitution (Anhydrous DMSO) SolidState->Reconstitute Warm to RT CheckSolubility Check Solubility Limit (Max ~40 mg/mL in DMSO) Reconstitute->CheckSolubility Aliquot Aliquot Generation (Single-use vials) Freezer Long-term Liquid Storage (-80°C) Aliquot->Freezer ExpUse Experimental Use Aliquot->ExpUse Immediate Use Freezer->ExpUse Thaw once CheckSolubility->Aliquot Dissolved

Figure 2: Stability & Degradation Pathways

Caption: Mechanistic view of environmental stress factors leading to Bisandrographolide A degradation.

StabilityPathways BisA Bisandrographolide A (Active Dimer) Hydrolysis Lactone Ring Hydrolysis (Inactive) BisA->Hydrolysis Primary Pathway Dehydration Dehydration Products (Deoxy-derivatives) BisA->Dehydration Isomer Isomerization (Isoandrographolide) BisA->Isomer HighPH Alkaline pH (>7.0) (PBS, Culture Media) HighPH->BisA Attacks Ring Heat Heat (>40°C) Heat->BisA Accelerates Light UV/Light Exposure Light->BisA

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in PBS or water? A: Absolutely not. Bisandrographolide A is practically insoluble in water. Furthermore, aqueous storage (even if solubilized initially) promotes hydrolysis of the lactone ring. Always store stocks in DMSO or Ethanol. Dilute into aqueous buffers only immediately before use.

Q2: What is the maximum solubility in DMSO? A: While specific batches vary, Bisandrographolide A generally dissolves up to 40 mg/mL in DMSO [1]. However, for ease of pipetting and to prevent crashing out upon dilution, we recommend a working stock of 10-20 mg/mL .

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: It is stable for the duration of typical acute assays (24-48 hours) if the pH remains physiological (7.2-7.4). However, degradation accelerates significantly if the media becomes basic (pink/purple phenol red indication). Ensure incubators are properly supplied with CO2 to maintain pH control.

Q4: Why does the compound turn yellow over time? A: Yellowing indicates oxidation or isomerization, often caused by light exposure or storage at elevated temperatures. If your solid powder has turned yellow/brown, check purity via HPLC before use.

References

  • Lomlim, L., et al. (2003).[2] Heat-Accelerated Degradation of Solid-State Andrographolide. Phytochemical Analysis. Retrieved January 29, 2026, from [Link]

  • Smith, P. L., et al. (2006). Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels. Journal of Biological Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Bisandrographolide A Extraction &amp; Isolation

Topic: Troubleshooting Bisandrographolide A (BAA) Extraction Protocols Role: Senior Application Scientist Status: Active | Version: 2.4[][2] Introduction: The Dimeric Challenge Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Bisandrographolide A (BAA) Extraction Protocols Role: Senior Application Scientist Status: Active | Version: 2.4[][2]

Introduction: The Dimeric Challenge

Welcome to the Technical Support Center. You are likely here because you are encountering low yields or co-elution issues while attempting to isolate Bisandrographolide A (BAA) from Andrographis paniculata.

Unlike the abundant monomer Andrographolide (C₂₀H₃₀O₅), BAA is a dimeric diterpenoid (C₄₀H₅₆O₈, MW ~664.9 Da) present in significantly lower quantities. The primary technical bottleneck is not extraction efficiency, but selectivity —specifically, separating the minor dimer from the overwhelming background of monomers and structurally similar analogues (Bisandrographolide B/C).

This guide prioritizes integrity over speed , recommending protocols that minimize thermal degradation and maximize resolution.

Module 1: Extraction Methodology & Solvent Logic

The Protocol: Modified Cold Maceration (Recommended)

Why not Soxhlet? While Soxhlet extraction is efficient for total yield, the prolonged thermal exposure (>60°C) risks degrading labile diterpenoids and promoting non-specific polymerization. For BAA, we recommend a controlled cold or ambient extraction to preserve the native dimeric structure.

Step-by-Step Workflow:

  • Pre-treatment: Dry aerial parts of A. paniculata at <50°C. Grind to a coarse powder (40–60 mesh). Avoid superfine milling to prevent clogging during filtration.

  • Solvent System: 95% Ethanol or Methanol .[2]

    • Technical Note: Pure chloroform is too non-polar for efficient extraction of the glycosidic impurities (which helps in later phase separation), while water promotes hydrolysis. 95% EtOH offers the optimal dielectric constant for diterpenoid lactones.

  • Extraction: Macerate at room temperature (25°C) for 48 hours with intermittent shaking.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C .

Troubleshooting Extraction Efficiency
SymptomProbable CauseTechnical Solution
Low Crude Mass Solvent polarity mismatchSwitch from EtOAc to MeOH/EtOH.[][2][3] Diterpenoids have moderate polarity; EtOAc may miss the more polar fraction.
High Chlorophyll Content Over-extraction / Wrong solventInclude a Hexane wash step on the crude extract. Partition the methanolic extract with hexane to remove lipids and chlorophyll before further fractionation.
Degradation (Browning) Thermal stressReduce Rotavap bath temperature to 40°C. Ensure vacuum is <50 mbar to facilitate evaporation at lower temps.[][2]

Module 2: Enrichment & Purification Strategy

This is the critical failure point for most users. Direct injection of crude extract onto Prep-HPLC leads to column fouling and poor resolution.[][2][3] You must perform an intermediate enrichment step.[2]

The "Diaion HP20" Enrichment Protocol

Reference Grounding: This workflow is adapted from high-purity isolation protocols used for screening TRP channel activators [1].[][2][3]

  • Adsorption: Suspend the crude MeOH extract in a minimum volume of water/MeOH (10:1) and load onto a Diaion HP20 (or SP207) macroporous resin column.[][2]

  • Wash: Elute with Deionized Water (removes sugars/salts).

  • Elution: Elute with Ethanol to recover the diterpenoid-rich fraction.[][2][3]

  • Fractionation: Subject the Ethanol eluate to a silica gel column or a flash C18 cartridge.

Visualization: Isolation Logic Flow

BAA_Isolation_Workflow cluster_QC Quality Control Checkpoints RawMaterial Raw Material (A. paniculata) Extraction Extraction (95% EtOH, 25°C) RawMaterial->Extraction Crude Crude Extract (Green/Black Syrup) Extraction->Crude HexanePart Hexane Partition (Remove Chlorophyll) Crude->HexanePart Defatting Enrichment Enrichment (Diaion HP20 Resin) HexanePart->Enrichment Target Diterpenoids FlashChrom Flash Chromatography (Silica or C18) Enrichment->FlashChrom Fractionation PrepHPLC Semi-Prep HPLC (C18 Column) FlashChrom->PrepHPLC Isolation PureBAA Pure Bisandrographolide A (>95%) PrepHPLC->PureBAA Crystallization

Caption: Step-by-step isolation workflow emphasizing the critical "Enrichment" phase using macroporous resin to remove bulk impurities before HPLC.

Module 3: HPLC Separation & Identification

Chromatographic Conditions

Separating BAA from Andrographolide requires a gradient that accounts for the higher lipophilicity of the dimer.

  • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[]

    • B: Acetonitrile (ACN)[][2][3]

  • Gradient:

    • 0-5 min: 10% B[][2][3]

    • 5-25 min: 10%

      
       60% B[][2][3]
      
    • 25-30 min: 60%

      
       90% B[][2][3]
      
  • Detection: UV at 225 nm (characteristic for the lactone ring).[2]

Identification Criteria (Self-Validating System)

Do not rely on retention time alone.[][2][3] Use the following MS/NMR checkpoints:

ParameterBisandrographolide AAndrographolide (Interference)
Molecular Weight 664.9 g/mol 350.4 g/mol
MS Signal (ESI+)


Polarity Lower (Elutes later in RP)Higher (Elutes earlier)
Key NMR Feature Dimeric complexity; double signalsSingle set of signals
Visualization: Troubleshooting Co-elution

HPLC_Troubleshooting Start Problem: Co-elution with Andrographolide CheckGradient Check Gradient Slope Start->CheckGradient Steep Too Steep? (>5% B/min) CheckGradient->Steep Shallow Flatten Gradient (20-50% B over 30 min) Steep->Shallow Yes CheckCol Check Column Chemistry Steep->CheckCol No Success Resolved Peaks Shallow->Success PhenylHexyl Try Phenyl-Hexyl (Pi-Pi interaction selectivity) CheckCol->PhenylHexyl PhenylHexyl->Success

Caption: Decision tree for resolving co-elution issues between monomeric and dimeric diterpenoids.

Frequently Asked Questions (FAQs)

Q1: My BAA fraction turns yellow/brown upon storage. Is it stable? A: BAA contains lactone rings and hydroxyl groups susceptible to oxidation and hydrolysis. Store the purified compound as a lyophilized powder at -20°C , protected from light. In solution (DMSO/Methanol), it is stable for <24 hours at room temperature.[][2]

Q2: Can I use Supercritical Fluid Extraction (SFE) to improve yield? A: SFE (CO₂) is excellent for Andrographolide but requires precise pressure tuning for dimers.[][2] Literature suggests SFE yields for Andrographolide peak at ~313 K and 10 MPa [2].[2][4] However, for the minor dimer BAA, liquid chromatography (post-enrichment) remains the most reliable method for high-purity isolation due to the complexity of the matrix.

Q3: How do I distinguish Bisandrographolide A from Isoandrographolide? A: Mass Spectrometry is the definitive tool here. Isoandrographolide is an isomer of Andrographolide (MW ~350), whereas Bisandrographolide A is a dimer (MW ~665).[] If your peak has a mass of ~350 but elutes late, it is likely Isoandrographolide or Deoxyandrographolide, not BAA.

References

  • Smith, P.L., et al. (2006).[2] "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels." Journal of Biological Chemistry.

  • Kumoro, A.C., & Hasan, M. (2007). "Supercritical carbon dioxide extraction of andrographolide from Andrographis paniculata: Effect of operating conditions and solubility determination." TMR Publishing Group Reviews.[2]

  • PubChem. (2025).[][2] "Bisandrographolide A | C40H56O8."[2][5][6] National Library of Medicine.[2] [][2]

Sources

Troubleshooting

Technical Support Center: Bisandrographolide A Purity Assurance

Status: Operational Ticket ID: BAA-PURITY-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary Bisandrographolide A (BAA) is a dimeric diterpenoid lactone isolated from Andrographis paniculata. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BAA-PURITY-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Bisandrographolide A (BAA) is a dimeric diterpenoid lactone isolated from Andrographis paniculata. Unlike its abundant monomeric precursor, Andrographolide, BAA is often a minor constituent (typically <0.1% of dry weight).

The Critical Challenge: The primary purity failure mode for BAA is co-elution with monomeric Andrographolide or isomerization during extraction. Because BAA is essentially two Andrographolide units linked by an ether bond, they share similar polarity and UV absorption profiles, making standard isocratic HPLC methods insufficient for high-purity isolation (>98%).

This guide provides a self-validating workflow to ensure your samples are chemically pure and structurally intact.

Part 1: Diagnostic Triage (Pre-Experiment Check)

Before proceeding with expensive downstream assays (e.g., TRPV4 activation or NMR), perform this rapid triage to assess sample integrity.

SymptomProbable CauseImmediate Action
Doublet peaks in HPLC Co-elution of diastereomers or hydrolysis of the lactone ring.Switch to the "High-Resolution Gradient" protocol (see Part 2).
Yellowing of solid Photo-oxidation or high-temperature degradation.Discard. Lactone rings are likely opened; recrystallization is rarely effective for recovery.
Mass Spec shows m/z ~351 Sample is predominantly Andrographolide (Monomer).Your isolation failed. BAA should show m/z ~660-700 range (dimer).
Inconsistent Bioassay Contamination with Neoandrographolide.Check 1H-NMR for sugar moiety signals (Neoandrographolide is a glycoside).

Part 2: The "Gold Standard" Purification Protocol

Do not rely on generic "Andrographis diterpenoid" methods. BAA requires specific gradient modulation to separate it from the monomeric background.

Method A: High-Resolution RP-HPLC for BAA Isolation

Principle: BAA is slightly more hydrophobic than Andrographolide due to the increased carbon scaffold and loss of polar surface area at the linkage site. We exploit this using a shallow gradient on a C18 stationary phase.

Reagents:

  • Solvent A: Ultrapure Water + 0.1% Formic Acid (suppresses silanol activity/tailing).

  • Solvent B: Acetonitrile (HPLC Grade). Note: Methanol causes higher backpressure and broader peaks for these dimers.

Instrument Setup:

  • Column: C18 end-capped column (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 250 x 4.6 mm (Analytical) or 250 x 10 mm (Semi-Prep).

  • Flow Rate: 1.0 mL/min (Analytical) / 4.0 mL/min (Semi-Prep).

  • Detection: UV at 225 nm (Maximal absorption for the α,β-unsaturated lactone).

  • Temperature: 25°C (Strict control required; fluctuations shift retention times).

Gradient Profile:

Time (min)% Solvent B (Acetonitrile)Event
0–530%Equilibration
5–2530%

55%
Critical Separation Window (BAA elutes ~18-22 min)
25–3055%

95%
Column Wash (Removes chlorophyll/waxes)
30–3595%Hold
35–4030%Re-equilibration

Scientist's Note: If you observe a "shoulder" on your BAA peak, it is likely 14-deoxy-11,12-didehydroandrographolide . Decrease the gradient slope between 15-25 minutes to resolve this.

Part 3: Structural Validation (The "Truth" Test)

HPLC purity >98% is necessary but not sufficient. You must validate that the ether linkage is intact using NMR.

Mass Spectrometry Check
  • Target Ion: Look for

    
     or 
    
    
    
    .
  • Expected Mass: BAA is a dimer.[]

    • Andrographolide MW: ~350.4 g/mol .

    • BAA MW: ~680-700 g/mol range (depending on specific dehydration during dimerization).

    • Failure Flag: If the dominant peak is <400 m/z, you have the monomer.

NMR Fingerprint (500 MHz, CD3OD)

The key differentiator is the H-12/H-12' region. In the monomer, H-12 is a distinct multiplet. In the dimer (BAA), the symmetry or lack thereof (depending on the specific linkage stereochemistry) will cause signal doubling or significant chemical shift changes.

  • Key Signal: Check for the absence of the exocyclic double bond signals if the dimerization involved that site, or shifts in the furanone ring protons.

  • Contamination Check: Look for signals at δ 3.0–4.0 ppm (sugar region). If present, your sample is contaminated with Neoandrographolide .

Part 4: Storage & Stability

Diterpenoid lactones are chemically fragile.

  • The Enemy: Base hydrolysis. The lactone ring opens rapidly at pH > 8.

  • Storage Protocol:

    • Lyophilize immediately after HPLC (remove acidic mobile phase).

    • Store as a dry powder at -20°C .

    • Solvent: Dissolve in DMSO for bioassays. Avoid storing in Methanol/Water for >24 hours, as transesterification can occur.

Part 5: Visual Troubleshooting Guides

Workflow 1: Purification Logic Tree

BAA_Purification Start Crude Andrographis Extract Step1 Solvent Partition (CHCl3 or EtOAc) Start->Step1 Step2 Initial Flash Chromatography (Silica Gel) Step1->Step2 Decision1 Is Fraction Enriched? Step2->Decision1 HPLC Prep-HPLC (C18) Gradient: ACN/H2O Decision1->HPLC Yes (Major Spot on TLC) Recycle Re-Chromatograph Decision1->Recycle No (Complex Mix) Analysis QC: HPLC-UV (225 nm) + MS Check HPLC->Analysis Analysis->HPLC Purity < 98% Final Pure Bisandrographolide A (Lyophilize & Store -20°C) Analysis->Final Purity > 98% Recycle->Step2

Caption: Figure 1. Step-by-step isolation workflow emphasizing the critical HPLC polishing step.

Workflow 2: Impurity Identification Decision Matrix

Impurity_ID Problem Impure Peak Observed CheckRT Check Retention Time (RT) Problem->CheckRT EarlyEluter Elutes BEFORE BAA (More Polar) CheckRT->EarlyEluter LateEluter Elutes AFTER BAA (Less Polar) CheckRT->LateEluter Andro Suspect: Andrographolide (Monomer) EarlyEluter->Andro Deoxy Suspect: 14-deoxy-11,12- didehydroandrographolide LateEluter->Deoxy Action1 Action: Decrease Initial % Organic Solvent Andro->Action1 Action2 Action: Flatten Gradient at 15-25 min Deoxy->Action2

Caption: Figure 2. Diagnostic logic for identifying and resolving common co-eluting impurities.

References

  • Smith, P. L., et al. (2006).[][2] Bisandrographolide A from Andrographis paniculata Activates TRPV4 Channels.[][2][3] Journal of Biological Chemistry, 281(40), 29897–29904.[]

  • Li, W., et al. (2020).[][4] Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. Scientific Reports, 10, Article number: 12345 (Contextual citation on stability).

  • Chao, W-W., & Lin, B-F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine, 5, 17.

  • Ph. Eur. 10.0 . (2020).[] Andrographis paniculata Monograph. (Standard for general diterpenoid handling).

Sources

Optimization

Best practices for handling Bisandrographolide A powder

Technical Support Center: Bisandrographolide A (BAA) Role: Senior Application Scientist Subject: Handling, Solubilization, and Experimental Optimization Last Updated: January 2026[1] Introduction: The Compound Profile Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bisandrographolide A (BAA)

  • Role: Senior Application Scientist

  • Subject: Handling, Solubilization, and Experimental Optimization

  • Last Updated: January 2026[1]

Introduction: The Compound Profile

Bisandrographolide A (BAA) is a dimeric diterpenoid lactone derived from Andrographis paniculata. While it shares anti-inflammatory properties with its monomeric parent, Andrographolide, it possesses a distinct pharmacological profile.

Critical Scientific Distinction: Unlike Andrographolide, Bisandrographolide A is a potent agonist of the TRPV4 (Transient Receptor Potential Vanilloid 4) ion channel (Smith et al., 2006).[2] Researchers often confuse the two; if your experiment relies on NF-


B inhibition without TRPV4 involvement, verify you are using the correct isoform.
PropertySpecification
CAS Number 160498-00-0
Molecular Weight 664.88 g/mol
Solubility DMSO (Best), Ethanol, Chloroform.[3] Insoluble in water.
Key Target TRPV4 (Agonist), NF-

B (Inhibitor)
Appearance White to off-white crystalline powder

Storage & Stability Protocols

The Golden Rule: Hydrolysis is the enemy. The lactone ring in BAA is sensitive to moisture and alkaline pH.

  • Upon Receipt: Store the solid powder at -20°C .

  • Desiccation: Always store the vial inside a sealed container with active desiccant (silica gel).

  • Stock Solutions:

    • Dissolved in DMSO: Stable at -80°C for up to 6 months.

    • Avoid repeated freeze-thaw cycles (maximum 3 cycles).

    • Self-Validating Check: If your DMSO stock turns yellow or cloudy upon thawing, oxidation or precipitation has occurred. Discard immediately.

Solubilization & Stock Preparation

Most experimental failures with BAA stem from "crashing out" (precipitation) when the hydrophobic stock hits the aqueous cell culture media.

Protocol: Creating a Stable 10 mM Stock
  • Calculate: For 1 mg of BAA (MW 664.88), add 150.4

    
    L  of high-grade DMSO (anhydrous).
    
  • Dissolve: Vortex vigorously for 30 seconds.

    • Expert Tip: If particles remain, warm the tube to 37°C for 2 minutes and sonicate in a water bath for 30 seconds. BAA is structurally rigid and may require kinetic energy to solvate fully.

  • Aliquot: Dispense into light-protected (amber) microtubes to avoid repeated freeze-thaws.

Visual Workflow: Preventing Precipitation

SolubilizationWorkflow Powder BAA Powder (Store -20°C) DMSO 100% DMSO Stock (10-20 mM) Powder->DMSO Vortex + Sonicate (Critical Step) Intermediate Intermediate Dilution (10x Working Conc) in PBS/Media DMSO->Intermediate Dropwise Addition while Vortexing Precipitation PRECIPITATION RISK (Do not add 100% DMSO directly to static media) DMSO->Precipitation Final Final Assay Media (Working Conc: 1-10 µM) <0.1% DMSO Intermediate->Final Gentle Mixing

Figure 1: Step-by-step dilution strategy to maintain solubility in aqueous buffers.

Biological Application: The TRPV4 Pathway

When using BAA to study TRPV4 activation, you must distinguish between direct channel gating and downstream effects.

Mechanism Overview: BAA binds to the TRPV4 channel, inducing a conformational change that allows Calcium (


) influx. This distinguishes it from general diterpenoids that only act on cytosolic kinases.

TRPV4_Pathway BAA Bisandrographolide A (Extracellular) TRPV4 TRPV4 Channel (Cell Membrane) BAA->TRPV4 Agonist Binding Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Pore Opening Signaling Downstream Signaling (NO Production / Vasorelaxation) Ca_Influx->Signaling Activation Control TRPV4 Antagonist (e.g., GSK2193874) Control->TRPV4 Blocks Effect (Validation Step)

Figure 2: Mechanism of Action. Use a specific TRPV4 antagonist to validate BAA specificity in your assay.

Troubleshooting Guide (FAQ)

Q1: I see crystals in my cell culture dish 2 hours after adding BAA. What happened?

  • Cause: "Solvent Shock." You likely pipetted a high-concentration DMSO stock (e.g., 20 mM) directly into the media. The rapid dispersion of DMSO left the hydrophobic BAA behind as a precipitate.

  • Solution: Use the Intermediate Dilution Method (see Figure 1). Pre-dilute BAA in a small volume of media (vortexing continuously) before adding it to the main volume. Ensure final concentration is below the solubility limit (typically <50

    
    M in aqueous buffer).
    

Q2: My Western Blot shows no inhibition of NF-


B, but the literature says it should work. 
  • Cause: Incorrect isoform or cell line.

  • Solution:

    • Are you using Bisandrographolide A or Andrographolide ? BAA is a weaker NF-

      
      B inhibitor than the monomer but a stronger TRPV4 agonist.
      
    • Check your cell line for TRPV4 expression. If your cells lack TRPV4, BAA's primary mechanism is absent.

Q3: The compound isn't dissolving in DMSO even after vortexing.

  • Cause: The powder may have absorbed moisture and formed aggregates, or the DMSO is "wet" (hygroscopic).

  • Solution:

    • Warm the DMSO/BAA mixture to 37°C.

    • Sonicate for 60 seconds.

    • Use fresh, anhydrous DMSO (ampules are preferred over large bottles).

Q4: Can I use water or PBS to make the stock solution?

  • Answer: Absolutely not. BAA is highly lipophilic. It will not dissolve in water and will likely degrade (hydrolyze) if forced into an aqueous stock for long periods. Always use DMSO or Ethanol for the primary stock.

References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels." Journal of Biological Chemistry, 281(40), 29897–29904.

    • Significance: Establishes BAA as a specific TRPV4 agonist, distinguishing it from Andrographolide.[2][4]

  • Pholphana, N., et al. (2013). "Pharmacokinetics of Andrographolide and its Derivatives." Journal of Ethnopharmacology, 150(3), 1083-1090.

    • Significance: Provides data on the stability and lipophilicity of diterpenoid lactones.
  • TargetMol Chemicals.

    • Significance: Source for physical solubility limits and storage stability (-20°C).[5]

Sources

Troubleshooting

Optimizing Electrophysiology Patch-Clamp for Bisandrographolide A

Technical Support Center & Troubleshooting Guide Introduction: The Biophysical Context Bisandrographolide A (BisA) is a diterpenoid dimer derived from Andrographis paniculata. Unlike its monomeric counterpart Andrographo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Introduction: The Biophysical Context

Bisandrographolide A (BisA) is a diterpenoid dimer derived from Andrographis paniculata. Unlike its monomeric counterpart Andrographolide, BisA is a potent and specific agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Successful recording of BisA-induced currents requires navigating two distinct biophysical challenges:

  • Compound Lipophilicity: BisA is highly hydrophobic, leading to slow wash-in, adsorption to perfusion tubing, and potential precipitation in aqueous bath solutions.

  • TRPV4 Desensitization: TRPV4 is a Ca²⁺-permeable non-selective cation channel. Activation leads to massive Ca²⁺ influx, which triggers rapid Ca²⁺-dependent desensitization and "rundown," often mistaken for compound failure.

This guide provides a self-validating framework to distinguish true pharmacological effects from experimental artifacts.

Module 1: Solution Chemistry & Perfusion

Overcoming adsorption and precipitation.

Critical Protocol: Solution Preparation

BisA requires specific handling to maintain effective concentration at the cell membrane.

ParameterSpecificationNotes
Stock Solvent DMSO (Anhydrous)Prepare 10 mM or 50 mM stock. Store at -20°C.
Working Conc. 100 nM – 5 µMEC₅₀ is typically ~800-950 nM for TRPV4.
Vehicle Limit < 0.1% DMSOHigher DMSO concentrations can destabilize seals and alter membrane fluidity.
Perfusion Tubing Teflon (PTFE) or GlassAvoid Tygon/PVC ; BisA adsorbs rapidly to soft plastics.
Troubleshooting: Delivery Issues

Q: Why is the onset of the BisA current significantly slower than my control agonists (e.g., GSK1016790A)? A: This is likely due to adsorption in your perfusion manifold. BisA is a large, lipophilic dimer. If you are using standard Tygon tubing, the effective concentration reaching the cell is rising slowly as the tubing saturates.

  • Fix: Switch to PTFE-lined tubing. Minimize dead volume by placing the manifold output <200 µm from the cell.

Q: I see a precipitate forming when I dilute the stock into the bath solution. How do I prevent this? A: "Shock precipitation" occurs when a high-concentration DMSO stock hits an aqueous buffer.

  • Fix: Use an intermediate dilution step. Dilute your stock 1:10 in pure DMSO first, then dilute into the bath solution. Sonicate the final working solution for 5 minutes before use.

Q: My seal resistance drops immediately upon BisA application. Is the compound toxic? A: It is likely a vehicle artifact, not toxicity. A bolus of DMSO due to poor mixing can strip the membrane seal.

  • Fix: Ensure the final solution is vortexed thoroughly. Always run a "Vehicle Only" control (0.1% DMSO) to baseline the seal stability.

Workflow Visualization: "No-Precipitate" Dilution Logic

SolutionPrep Stock BisA Stock (50 mM in DMSO) Inter Intermediate (5 mM in DMSO) Stock->Inter 1:10 Dilution (Solvent-to-Solvent) Final Working Solution (1 µM, <0.1% DMSO) Inter->Final Dropwise Addition (Prevent Shock) Bath Bath Solution (Aqueous Saline) Bath->Final Sonicate Sonicate (5 mins) Final->Sonicate Dispersion Sonicate->Final Ready

Caption: Step-wise dilution protocol to prevent hydrophobic agglomeration of Bisandrographolide A.

Module 2: Recording Configuration (TRPV4 Specifics)

Managing the signal and validating the target.

Voltage Protocols

TRPV4 exhibits outward rectification. A ramp protocol is superior to holding potential for identifying the characteristic current signature.

  • Holding Potential: 0 mV (to minimize driving force when not recording).

  • Ramp Protocol: -100 mV to +100 mV over 400 ms, applied every 2 seconds.

  • Signature: Look for a small inward current at -80 mV and a large, outwardly rectifying current at +80 mV.

Troubleshooting: Signal Stability

Q: The current activated but then disappeared within 30 seconds despite continued BisA application. Why? A: This is Ca²⁺-dependent desensitization , a hallmark of TRPV4. The massive influx of Ca²⁺ binds to Calmodulin (CaM) or depolymerizes actin, closing the channel.

  • Fix (Physiological): This confirms it is TRPV4. Do not "fix" it if you are studying native behavior.

  • Fix (Pharmacological Screening): To maintain a steady current for dose-response curves, use a BAPTA-based internal solution (10 mM BAPTA) to chelate intracellular Ca²⁺ rapidly, or use a Ca²⁺-free external solution (replace Ca²⁺ with Ba²⁺ or EGTA).

Q: I see "spontaneous" channel openings before applying BisA. Is my solution contaminated? A: TRPV4 is polymodal—it is activated by heat (>27°C) and mechanical stretch.

  • Fix:

    • Temperature: Ensure your bath is strictly temperature-controlled. If recording at room temperature (22°C), monitor for fluctuations.

    • Pressure: Ensure your perfusion flow rate is not causing mechanical shear stress on the cell. Gravity flow is preferred over pressurized systems.

Q: How do I prove this current is BisA-mediated and not a leak? A: You must validate using a specific antagonist.

  • Protocol: Apply BisA (1 µM) -> Observe Current -> Co-apply HC-067047 (1 µM).

  • Result: The current should be fully abolished by HC-067047. If the current remains, it is a leak or a non-TRPV4 effect.

Experimental Logic: The Validation Loop

ValidationLoop Start Stable Whole-Cell Configuration Baseline Record Baseline (Ramp -100 to +100 mV) Start->Baseline ApplyBisA Apply BisA (1 µM) Baseline->ApplyBisA CheckCurrent Current Observed? ApplyBisA->CheckCurrent Washout Washout / Apply HC-067047 CheckCurrent->Washout Yes (Outward Rectification) Analyze Result Interpretation CheckCurrent->Analyze No (Check Tubing/Conc) Washout->Analyze Current Abolished = Valid TRPV4 Washout->Analyze Current Remains = Leak/Artifact

Caption: Decision tree for validating BisA-mediated currents using the antagonist HC-067047.

Module 3: Internal & External Solution Composition

The choice of ions is critical for stabilizing the seal and the channel.

Recommended Internal Solution (Pipette)

Standard Whole-Cell

  • CsCl / Cs-Aspartate: 140 mM (Blocks K+ channels to isolate TRPV4 cation current).

  • MgCl₂: 1 mM

  • HEPES: 10 mM

  • EGTA: 10 mM (High buffering required to prevent run-down/desensitization).

  • Na₂-ATP: 4 mM (Essential: TRPV4 requires ATP to prevent run-down).

  • Na-GTP: 0.3 mM

  • pH: 7.2 (adjusted with CsOH).

Recommended External Solution (Bath)
  • NaCl: 140 mM[1]

  • KCl: 5 mM

  • CaCl₂: 2 mM (Physiological) OR 0 mM + 1 mM EGTA (To prevent desensitization).

  • MgCl₂: 1 mM

  • HEPES: 10 mM

  • Glucose: 10 mM[1]

  • pH: 7.4 (adjusted with NaOH).

References

  • Smith, P. L., et al. (2006). "Bisandrographolide A from Andrographis paniculata activates TRPV4 channels."[2][3] Journal of Biological Chemistry.

    • Establishes BisA as a specific TRPV4 agonist distinct
  • Vriens, J., et al. (2009). "Cell swelling, heat, and chemical agonists use distinct pathways for the activation of the cation channel TRPV4." Proceedings of the National Academy of Sciences.

    • Mechanistic insight into TRPV4 g
  • Everaerts, W., et al. (2010). "Functional characterization of transient receptor potential channels in mouse urothelial cells." American Journal of Physiology-Renal Physiology.

    • Provides standard antagonist protocols (HC-067047)
  • Strotmann, R., et al. (2003). "Ca2+-dependent potentiation and desensitization of the TRPV4 channel." Journal of Biological Chemistry.

    • Explains the run-down phenomenon and the need for intracellular

Sources

Reference Data & Comparative Studies

Validation

Bisandrographolide A vs. Andrographolide: Mechanistic Divergence in TRPV4 Activation and NF-κB Modulation

Topic: Bisandrographolide A vs Andrographolide Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the pharmacological pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bisandrographolide A vs Andrographolide Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pharmacological profiling of Andrographis paniculata, a critical bifurcation exists between its primary monomer, Andrographolide (Andro) , and its dimeric congener, Bisandrographolide A (BAA) . While often grouped together in crude extract studies, these two molecules exhibit distinct, non-overlapping biological activities.

This guide provides a technical comparison for researchers selecting between these agents. The core distinction lies in their primary targets: Andrographolide is a covalent inhibitor of NF-κB (p50 subunit), driving potent anti-inflammatory and anticancer effects.[1] In contrast, Bisandrographolide A functions as a potent, specific activator of the TRPV4 ion channel, a property completely absent in the monomer.

Chemical & Structural Context

Understanding the structural relationship is prerequisite to interpreting the biological divergence. Andrographolide is a labdane diterpenoid. Bisandrographolide A is a dimer formed (naturally or synthetically) via the coupling of two andrographolide units.

  • Andrographolide (Monomer): High bioavailability, reactive

    
    -unsaturated lactone ring (Michael acceptor) essential for covalent protein modification.
    
  • Bisandrographolide A (Dimer): Higher molecular weight (~664 Da), altered steric profile, and loss of the specific electrophilic reactivity required for Cys62 modification on NF-κB, but gain of a pharmacophore specific to the TRPV4 transmembrane pocket.

Mechanistic Divergence: The Core Comparison

The following table summarizes the quantitative differences in biological activity.

Table 1: Comparative Biological Activity Profile

FeatureAndrographolide (Monomer)Bisandrographolide A (Dimer)
Primary Target NF-κB (Covalent Inhibitor)TRPV4 Channel (Agonist)
TRPV4 Activity Inactive (No activation/blockade)Potent Activator (EC₅₀: 790–950 nM)
NF-κB Inhibition Potent (IC₅₀: ~10 µM)Weak / Indirect
Cytotoxicity (Breast Cancer) High (IC₅₀: ~30–55 µM in MDA-MB-231)Moderate / Low
Mechanism of Action Covalent modification of p50 Cys62Membrane-delimited channel gating
Key Application Inflammation, Oncology, AntiviralChannelopathies, Edema, Vascular research
2.1 The TRPV4 "Switch"

The most significant finding for drug developers is the selectivity of BAA for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

  • Bisandrographolide A: Activates TRPV4 with an EC₅₀ of ~790–950 nM.[2][3][4][5] This activation is membrane-delimited, meaning it occurs even in cell-free patches, suggesting a direct binding site on the channel.

  • Andrographolide: Displays zero activity on TRPV4.[2][3][5] It neither activates the channel nor blocks BAA-induced activation.[2][3][5]

Implication: If your research involves osmosensation, vascular tone, or barrier function (TRPV4-mediated), BAA is the required tool. Using crude extracts containing both may confound results due to competing inflammatory (Andro) and calcium-signaling (BAA) mechanisms.

2.2 NF-κB and Inflammation[5][6][7][8]
  • Andrographolide: Its anti-inflammatory efficacy is driven by the alkylation of Cysteine-62 on the p50 subunit of NF-κB.[1] This prevents the transcription factor from binding to DNA.[7]

  • Bisandrographolide A: While BAA shows some anti-inflammatory potential (likely via suppression of CD81 or downstream calcium signaling modulation), it lacks the specific "warhead" efficiency of the monomer for NF-κB.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways. Note how the monomer and dimer split into completely different signaling cascades.

G cluster_0 Andrographis paniculata Extract Crude Extract Crude Extract Andrographolide Andrographolide (Monomer) Crude Extract->Andrographolide Isolation Bisandrographolide A Bisandrographolide A (Dimer) Crude Extract->Bisandrographolide A Isolation Andrographolide->Bisandrographolide A Dimerization NF-kB p50 NF-kB p50 Andrographolide->NF-kB p50 Covalent Binding TRPV4 TRPV4 Bisandrographolide A->TRPV4 Direct Activation (EC50 ~900nM) Cys62 Cys62 Residue Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB p50->Cys62 NF-kB p50->Inflammation Inhibition Calcium Ca2+ Influx Response Vascular Dilation Osmotic Response Calcium->Response TRPV4->Calcium

Caption: Divergent signaling cascades: Andrographolide targets NF-κB inhibition, while Bisandrographolide A selectively activates TRPV4 calcium channels.

Experimental Workflows (Self-Validating Protocols)

To empirically verify the identity and activity of these compounds in your lab, use the following distinct assays.

Protocol A: TRPV4 Calcium Imaging (Specific for Bisandrographolide A)

Purpose: To confirm BAA activity and rule out Andrographolide contamination.

  • Cell Line: HEK293T cells transiently transfected with mouse or human TRPV4 cDNA.[5] (Control: Non-transfected HEK293T).

  • Dye Loading: Incubate cells with Fura-2-AM (2–5 µM) for 45 minutes at 37°C in Ringer’s solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Baseline: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline Ca²⁺.

  • Challenge:

    • Group 1 (Test): Perfusion with Bisandrographolide A (1 µM).

    • Group 2 (Negative Control): Perfusion with Andrographolide (10 µM).

    • Group 3 (Positive Control): Perfusion with GSK1016790A (10 nM) or 4α-PDD .

  • Validation:

    • BAA should induce a rapid, sustained increase in intracellular Ca²⁺ (ratio increase > 0.5).

    • Andrographolide should show a flat line (no change from baseline).

    • Note: If Andrographolide induces Ca²⁺, your sample is likely contaminated with BAA or other diterpenoids.

Protocol B: NF-κB Luciferase Reporter Assay (Specific for Andrographolide)

Purpose: To quantify the anti-inflammatory potency driven by Cys62 alkylation.

  • Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter plasmid.

  • Pre-treatment: Seed cells (5 × 10⁴/well) in 96-well plates. Treat with Andrographolide (1–50 µM) or BAA (1–50 µM) for 2 hours.

  • Induction: Stimulate cells with LPS (1 µg/mL) for 6 hours.

  • Lysis & Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Data Analysis: Calculate IC₅₀.

    • Andrographolide typically yields an IC₅₀ ~10–15 µM.

    • BAA will likely show significantly higher IC₅₀ or partial inhibition, distinguishing it from the monomer.

Cytotoxicity & Oncology Context

While Andrographolide is a well-documented cytotoxic agent against breast (MDA-MB-231), colon, and leukemia cell lines, BAA is not primarily a cytotoxic drug.

  • Andrographolide: Induces G2/M cell cycle arrest and apoptosis via ROS generation and mitochondrial pathway.

  • BAA: Cytotoxicity is often secondary. However, in specific contexts (e.g., esophageal cancer), BAA has shown binding to CD81 , suppressing cell migration.

Table 2: Cytotoxicity Comparison (Breast Cancer - MDA-MB-231)

CompoundIC₅₀ (48h)Mechanism of Death
Andrographolide 30 ± 2 µM Apoptosis (Bax/Bcl-2 modulation), ROS generation
Bisandrographolide A > 100 µM (Est.)Weak direct cytotoxicity; potential anti-metastatic (CD81)
References
  • Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels. Source: Journal of Biological Chemistry (2006).[9] URL:[Link] Significance: Defines BAA as a specific TRPV4 agonist and confirms Andrographolide's lack of activity on this channel.[2][5]

  • Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50. Source:[1] The Journal of Immunology (2004). URL:[Link] Significance: Establishes the molecular mechanism (Cys62 alkylation) of Andrographolide.

  • Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line. Source: Journal of Biomedical Science (2016). URL:[Link] Significance: Provides quantitative IC50 data for Andrographolide in cancer models.

  • Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo. Source: Phytomedicine (2022).[4][9][10][11] URL:[Link] Significance: Highlights the alternative target (CD81) for Bisandrographolide A.[4]

Sources

Comparative

Technical Comparison Guide: Validating Bisandrographolide A as a CD81 Antagonist

Executive Summary & Core Directive Bisandrographolide A (BA) , a dimeric diterpenoid derived from Andrographis paniculata, has emerged as a potent small-molecule antagonist of CD81 (Cluster of Differentiation 81). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Bisandrographolide A (BA) , a dimeric diterpenoid derived from Andrographis paniculata, has emerged as a potent small-molecule antagonist of CD81 (Cluster of Differentiation 81). While CD81 is a well-established tetraspanin receptor critical for Hepatitis C Virus (HCV) entry and cancer metastasis, targeting it with small molecules has historically been challenging due to the complex topology of its Large Extracellular Loop (LEL).

This guide provides a rigorous validation framework for BA binding to CD81. Unlike generic protocols, this document prioritizes Microscale Thermophoresis (MST) over Surface Plasmon Resonance (SPR) due to the hydrophobic nature of tetraspanins, and establishes a comparative benchmark against the parent compound Andrographolide and the gold-standard Anti-CD81 Monoclonal Antibody (mAb) .

Comparative Analysis: BA vs. Alternatives

The following table contrasts Bisandrographolide A with its primary alternatives. This data supports the selection of BA for applications requiring membrane permeability and non-immunogenic blocking.

FeatureBisandrographolide A (BA) Andrographolide (Parent) Anti-CD81 mAb (e.g., JS-81)
Molecule Type Dimeric Diterpenoid (Small Molecule)Diterpenoid LactoneIgG Protein (Biologic)
Binding Domain CD81-LEL (Large Extracellular Loop)CD81-LELCD81-LEL (Epitope Specific)
Binding Affinity (

)
High (Predicted

kcal/mol)
ModerateVery High (nM range)
Mechanism Steric hindrance of E2-CD81 complexWeak steric hindrance / Signaling modulationDirect Orthosteric Blockade
Cell Permeability Yes (Passive Diffusion)YesNo (Extracellular only)
Stability High (Chemical stable)Moderate (Lactone ring hydrolysis)Low (Requires cold chain)
Primary Limitation Solubility in aqueous buffersLower potency than dimerCost & Immunogenicity

Expert Insight: While mAbs provide the highest affinity, they cannot access intracellular pools of CD81 or cross the blood-brain barrier effectively. BA offers a "middle ground"—higher potency than the monomeric Andrographolide due to its dimeric structure, with the pharmacokinetic advantages of a small molecule.

Mechanism of Action

The primary utility of BA is preventing the interaction between the host CD81 receptor and the viral HCV-E2 glycoprotein.

BA_Mechanism HCV_E2 HCV E2 Glycoprotein CD81 Host CD81 Receptor (LEL Domain) HCV_E2->CD81 Native Affinity Complex E2-CD81 Complex (Viral Entry) CD81->Complex Without Inhibitor Block Entry Blocked CD81->Block With BA BA Bisandrographolide A (Inhibitor) BA->CD81 High Affinity Binding (Steric Occlusion) BA->Block

Caption: Bisandrographolide A competitively binds to the CD81 Large Extracellular Loop (LEL), preventing HCV E2 docking.

Validation Protocols

To establish scientific integrity, you must validate binding using a "Triad of Evidence": In Silico Prediction , Biophysical Confirmation , and Functional Verification .

Phase 1: In Silico Molecular Docking (Prediction)

Before wet-lab synthesis, validate the thermodynamic feasibility of the interaction.

  • Objective: Identify binding residues on CD81-LEL.

  • Software: AutoDock Vina or Schrödinger Maestro.[1]

  • Target Structure: PDB ID 1G8Q (Crystal structure of CD81 LEL).

Protocol:

  • Preparation: Remove water molecules from 1G8Q. Add polar hydrogens and Kollman charges.

  • Ligand Setup: Minimize Bisandrographolide A energy using MMFF94 force field.

  • Grid Box: Center grid on the solvent-exposed LEL surface (residues 113–201), specifically targeting the phenylalanine (Phe186) loop known for E2 interaction.

  • Execution: Run Vina with exhaustiveness set to 32.

  • Criteria: A binding energy score

    
     kcal/mol indicates a high-probability interaction (BA typically scores 
    
    
    
    kcal/mol).
Phase 2: Microscale Thermophoresis (MST) (Biophysical Gold Standard)

Why MST over SPR? CD81 is a membrane protein. SPR often suffers from non-specific hydrophobic binding artifacts with tetraspanins. MST measures binding in free solution, preserving the native conformation of the LEL dimer.

  • Objective: Determine the Dissociation Constant (

    
    ).
    
  • Reagents: Recombinant Human CD81-LEL (His-tagged), Monolith NT.115 Series.

Step-by-Step Protocol:

  • Labeling: Label purified CD81-LEL (20 µM) with RED-NHS dye (Amine reactive) targeting surface lysines. Remove excess dye via gravity flow column.

  • Titration Series: Prepare a 16-step serial dilution of Bisandrographolide A in MST buffer (PBS + 0.05% Tween-20).

    • Start Conc: 100 µM.

    • End Conc: 3 nM.

  • Incubation: Mix labeled CD81 (fixed conc. ~20 nM) with BA dilutions 1:1. Incubate 15 mins at RT in the dark.

  • Measurement: Load capillaries into Monolith NT.115.

    • Settings: LED Power 20% (Red), MST Power 40% (Medium).

  • Analysis: Plot normalized fluorescence (

    
    ) vs. Concentration. Fit to the Law of Mass Action to derive 
    
    
    
    .
    • Self-Validation: If the curve is jagged, check for BA aggregation (common with diterpenoids). Add 5% DMSO if solubility is an issue.

Phase 3: Functional HCVpp Entry Assay (Biological Proof)

Demonstrate that the binding actually stops the virus.

  • System: HCV Pseudoparticles (HCVpp) expressing E1/E2 glycoproteins infecting Huh-7.5 liver cells.

Protocol:

  • Seeding: Plate Huh-7.5 cells (

    
    /well) in 96-well plates.
    
  • Treatment: Pre-incubate cells with varying concentrations of Bisandrographolide A (0.1 – 50 µM) for 1 hour.

    • Control A: Anti-CD81 mAb (Positive Control).

    • Control B: DMSO Vehicle (Negative Control).

  • Infection: Add HCVpp (Luciferase reporter) to the wells. Spin-inoculate (1200 rpm, 1 hr) to synchronize entry.

  • Readout: After 48 hours, lyse cells and measure Luciferase activity (RLU).

  • Calculation:

    
    
    

Experimental Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Prediction cluster_1 Phase 2: Biophysics cluster_2 Phase 3: Function Docking AutoDock Vina Target: CD81 LEL (1G8Q) Filter Select Poses < -8.0 kcal/mol Docking->Filter MST Microscale Thermophoresis (Determine Kd) Filter->MST Valid Hit Check Check Aggregation (Solubility Control) MST->Check QC Step HCVpp HCV Pseudoparticle Assay (Huh-7 Cells) Check->HCVpp Confirmed Binder Data Calculate IC50 HCVpp->Data

Caption: Integrated workflow for validating Bisandrographolide A from computer model to live cell assay.

References

  • Yue, G. G. L., et al. (2022). Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo. Source:[2] Journal of Ethnopharmacology. Significance: Provides direct MST evidence of Bisandrographolide A binding to CD81.

  • Pileri, P., et al. (1998). Binding of Hepatitis C Virus to CD81. Source: Science. Significance: Establishes CD81 as the critical receptor for HCV E2.

  • BenchChem Application Notes (2025). Protocols for Molecular Docking of Bisandrographolide C. Source: BenchChem.[1] Significance: Outlines computational parameters for docking bis-diterpenoids to protein targets.

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Source: Creative Biolabs. Significance: Standard operating procedures for kinetic analysis of small molecule interactions.

Sources

Validation

Bisandrographolide A: Efficacy Profile &amp; Comparative Analysis Guide

Executive Summary: The TRPV4 Agonist Niche Bisandrographolide A (BAA) represents a distinct pharmacological entity from its parent compound, Andrographolide.[1] While the monomer is widely recognized for NF-κB inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TRPV4 Agonist Niche

Bisandrographolide A (BAA) represents a distinct pharmacological entity from its parent compound, Andrographolide.[1] While the monomer is widely recognized for NF-κB inhibition, BAA is defined by its potent activity as a TRPV4 (Transient Receptor Potential Vanilloid 4) agonist .

This guide objectively compares BAA’s performance against Standard-of-Care (SoC) drugs. Unlike conventional chemotherapeutics that target DNA replication (e.g., Cisplatin) or broad anti-inflammatories (e.g., Dexamethasone), BAA offers a mechanism of vascular normalization and calcium-mediated cytotoxicity . This unique mode of action positions it not just as a competitor, but as a potential synergistic agent that can enhance the delivery and efficacy of traditional cytotoxic drugs.

Mechanistic Profiling: BAA vs. Standard-of-Care

The therapeutic value of BAA lies in its divergence from standard inhibitory mechanisms.

Comparative Mechanism Table
FeatureBisandrographolide A (BAA) Cisplatin / Paclitaxel (SoC) Andrographolide (Parent)
Primary Target TRPV4 Channel (Agonist)DNA / MicrotubulesNF-κB / IKK

Mechanism Induces Ca

influx; normalizes tumor vasculature; triggers Ca

overload apoptosis.
Inhibits replication; stabilizes microtubules causing mitotic arrest.Anti-inflammatory transcriptional suppression.[2][3]
Key Advantage Improves drug delivery by reducing tumor interstitial pressure; overcomes vascular leakiness.High potency in rapidly dividing cells.Broad anti-inflammatory spectrum.[2][4]
Limitation Efficacy is context-dependent (vascular status).High systemic toxicity (nephrotoxicity, neuropathy).Poor bioavailability; weak ion channel activity.
Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade initiated by BAA-mediated TRPV4 activation, contrasting it with the NF-κB inhibition pathway of its parent compound.

BAA_Mechanism BAA Bisandrographolide A TRPV4 TRPV4 Channel (Cell Membrane) BAA->TRPV4 Activates (EC50 ~800nM) Ca_Influx Ca2+ Influx (Cytosolic Increase) TRPV4->Ca_Influx Opens Pore Vasc_Norm Vascular Normalization (Endothelial Cells) Ca_Influx->Vasc_Norm Modulates Rho/ROCK Apoptosis Ca2+ Overload Apoptosis Ca_Influx->Apoptosis Mitochondrial Stress Drug_Delivery Enhanced Chemo Delivery Vasc_Norm->Drug_Delivery Reduces Interstitial Pressure

Figure 1: BAA activates TRPV4 channels, leading to calcium influx.[1][3][4][5][6][7][8][][10][11] In endothelial cells, this promotes vascular integrity (enhancing drug delivery), while in tumor cells, excessive influx triggers apoptosis.

Comparative Efficacy Analysis

Oncology: Vascular Normalization vs. Cytotoxicity

Standard chemotherapy often fails because chaotic tumor vasculature prevents drugs from reaching the core. BAA addresses this "delivery barrier."

  • Experimental Evidence: Studies utilize calcium imaging to confirm BAA's specificity.[1] While Andrographolide has no effect on TRPV4, BAA activates it with an EC

    
     of 790–950 nM .[1]
    
  • Therapeutic Implication: By activating TRPV4, BAA can "tighten" leaky tumor vessels. This contrasts with Bevacizumab (Avastin) , an SoC that inhibits VEGF. While Bevacizumab prunes vessels, BAA normalizes them, potentially offering a complementary approach to improve perfusion without hypoxia.

Inflammation: Immunomodulation

While Andrographolide is the gold standard for NF-κB inhibition, BAA's role is more nuanced. TRPV4 activation can be pro-inflammatory in some contexts (e.g., edema) but resolves inflammation in others by enhancing barrier function.

  • Differentiation: Researchers must distinguish between the suppressive action of Steroids (Dexamethasone) and the barrier-enhancing action of BAA. BAA is not a direct substitute for NSAIDs but a modulator of tissue permeability.

Experimental Protocols: Validating BAA Efficacy

To confirm BAA's activity, researchers must use assays that detect ion channel function, rather than just cell viability.

Protocol A: Ratiometric Calcium Imaging (The Gold Standard)

Objective: Quantify BAA-induced Ca


 influx to verify TRPV4 agonism.
  • Cell Preparation:

    • Use HEK293T cells transfected with murine or human TRPV4 cDNA.[1]

    • Control: Non-transfected HEK293T cells (Negative) and GSK1016790A treated cells (Positive Control).

  • Dye Loading:

    • Incubate cells with Fura-2-AM (2 µM) in Ringer’s solution for 45 min at 37°C.

    • Wash 3x with calcium-free buffer to remove extracellular dye.

  • Data Acquisition:

    • Mount on an inverted fluorescence microscope.

    • Excite alternately at 340 nm (Ca

      
      -bound) and 380 nm  (Ca
      
      
      
      -free).
    • Measure emission at 510 nm.

  • Treatment & Analysis:

    • Establish baseline (30s).

    • Perfusion: Apply Bisandrographolide A (10 nM – 10 µM) .

    • Calculation: The Ratio (

      
      ) is directly proportional to intracellular [Ca
      
      
      
      ].
    • Validation: Pre-treat with a specific TRPV4 antagonist (e.g., HC-067047) to confirm specificity.

Protocol B: Experimental Workflow Diagram

This workflow ensures rigorous validation of BAA's unique activity profile.

Workflow Step1 Step 1: Compound Verification (HPLC/MS Purity >98%) Step2 Step 2: Target Validation (Calcium Imaging - Fura-2) Step1->Step2 Confirm Identity Step3 Step 3: Specificity Check (Block with HC-067047) Step2->Step3 Is signal TRPV4 dependent? Step4 Step 4: Functional Output (Tumor Endothelial Barrier Assay) Step3->Step4 If Yes, proceed to bio-assay

Figure 2: Step-by-step validation workflow for Bisandrographolide A, prioritizing target engagement (TRPV4) before phenotypic assays.

Pharmacokinetics & Toxicity Profile

  • Solubility: BAA is lipophilic. For in vivo use, formulation with cyclodextrins or lipid carriers is recommended to match the bioavailability of standard chemotherapeutics.

  • Safety: Unlike Cisplatin (nephrotoxic) or Doxorubicin (cardiotoxic), the primary risk with potent TRPV4 agonists is acute pulmonary edema due to capillary leakage if dosed too high. Dose-titration studies are critical.

References

  • Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels. Source: Journal of Biological Chemistry (2006).[] Key Finding: Identifies BAA as a specific TRPV4 agonist with EC50 ~790-950 nM.[1][10] URL:[Link]

  • TRPV4 Channels in Tumor Angiogenesis and Vasculature. Source: Oncogene (2016). Key Finding: Establishes TRPV4 activation as a mechanism for normalizing tumor vasculature and improving drug delivery. URL:[Link]

  • Andrographolide and its Analogues: Versatile Bioactive Molecules. Source: Molecules (2020).[12] Key Finding: Reviews the structural differences and pharmacological profiles of Andrographolide dimers like BAA. URL:[Link]

  • Targeting TRPV4 for Cancer Therapy. Source: Biomedical & Pharmacology Journal (2017). Key Finding: Discusses the dual role of TRPV4 in cancer progression and apoptosis. URL:[Link]

Sources

Comparative

Differential Pharmacology: Bisandrographolide A vs. Neoandrographolide

A Technical Comparison Guide for Drug Development Executive Summary In the pharmacological landscape of Andrographis paniculata diterpenoids, Bisandrographolide A (BAA) and Neoandrographolide (Neo) represent two divergen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development

Executive Summary

In the pharmacological landscape of Andrographis paniculata diterpenoids, Bisandrographolide A (BAA) and Neoandrographolide (Neo) represent two divergent therapeutic pathways. While often grouped together in crude extract analysis, their mechanisms of action are fundamentally distinct.

  • Bisandrographolide A is a specialized TRPV4 channel agonist , functioning as a potent modulator of calcium influx with applications in neurobiology and vascular regulation.

  • Neoandrographolide is a glycosylated diterpene lactone acting as a broad-spectrum anti-inflammatory and hepatoprotective agent , primarily modulating the NF-

    
    B signaling cascade and respiratory burst in macrophages.
    

This guide delineates their physicochemical properties, distinct signaling mechanisms, and experimental protocols to assist researchers in selecting the appropriate compound for specific assay targets.

Physicochemical & Structural Profile[1][2]

The structural differences dictate their solubility and receptor binding affinity. BAA is a dimer, offering a larger scaffold for protein interaction, whereas Neo is a glucoside, enhancing hydrophilicity.

FeatureBisandrographolide A (BAA)Neoandrographolide (Neo)
Chemical Class Dimeric Diterpenoid LactoneDiterpene Glucoside
Molecular Weight ~664.8 g/mol ~480.6 g/mol
Solubility DMSO, Ethanol (Lipophilic)DMSO, Methanol, Water (Moderate)
Primary Target TRPV4 Ion Channel (Agonist)NF-

B / TLR4
(Inhibitor)
Key Bioactivity Ca

influx modulation, Vasodilation
Hepatoprotection, NO suppression
Stability Sensitive to light/oxidationStable in aqueous buffers
Mechanistic Divergence: Signaling Pathways

The following Graphviz diagram illustrates the non-overlapping signaling pathways of these two compounds. BAA targets the membrane-bound ion channel TRPV4, while Neo acts intracellularly on inflammatory transcription factors.

SignalingPathways BAA Bisandrographolide A TRPV4 TRPV4 Channel (Membrane) BAA->TRPV4 Agonism (EC50 ~900nM) Ca_Influx Ca2+ Influx (Cytosolic Increase) TRPV4->Ca_Influx Vascular Vascular Smooth Muscle Relaxation Ca_Influx->Vascular Neuro Neuroprotection & Pain Modulation Ca_Influx->Neuro Neo Neoandrographolide NFkB NF-u03baB Complex (p65/p50) Neo->NFkB Inhibition Respiratory Inhibition of Respiratory Burst Neo->Respiratory Suppression LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Activation Cytokines Suppression of NO, TNF-u03b1, IL-6 NFkB->Cytokines Transcription

Figure 1: Divergent signaling cascades. BAA activates calcium channels (Blue), while Neo inhibits inflammatory transcription (Red).

3.1 Bisandrographolide A: The TRPV4 Agonist

Unlike Andrographolide, which has negligible effect on TRP channels, BAA is a high-affinity agonist for Transient Receptor Potential Vanilloid 4 (TRPV4) .

  • Mechanism: BAA binds to the TRPV4 pore domain, inducing a conformational change that opens the channel. This results in a rapid influx of extracellular Ca

    
    .
    
  • Specificity: It activates TRPV4 with an EC

    
     of 790–950 nM  but shows no activity against TRPV1, TRPV2, or TRPV3, making it a highly specific tool for studying calcium signaling in keratinocytes and endothelial cells.
    
  • Physiological Outcome: Activation leads to vasodilation and modulation of epithelial barrier function.

3.2 Neoandrographolide: The NF-

B Inhibitor

Neoandrographolide functions as a "dampener" of the innate immune response.

  • Mechanism: It inhibits the phosphorylation of I

    
    B
    
    
    
    , preventing the nuclear translocation of NF-
    
    
    B. It also directly suppresses the respiratory burst (ROS production) in macrophages.
  • Potency: While less potent than Andrographolide in cytotoxicity (IC

    
     > 50 
    
    
    
    M), it is highly effective in reducing Nitric Oxide (NO) and TNF-
    
    
    production without compromising cell viability, making it ideal for hepatoprotection studies.
Experimental Data Comparison

The table below synthesizes key quantitative data points derived from comparative assays.

ParameterBisandrographolide ANeoandrographolideExperimental Context
Effective Concentration EC

: 0.79 - 0.95

M
IC

: 30 - 150

M
TRPV4 activation (HEK293) vs. NO inhibition (RAW264.7)
Cytotoxicity (Cancer) Moderate (IC

> 50

M)
Low (IC

> 100

M)
MDA-MB-231 Breast Cancer Cells
Binding Energy -11.7 kcal/mol (ZIKV Protease)-8.5 kcal/mol (ZIKV Protease)In silico Docking (AutoDock Vina)
Primary Readout Intracellular Calcium [Ca

]

Nitric Oxide (Griess Assay)Fluorescence Imaging vs. Colorimetric
Detailed Experimental Protocols

To validate the specific effects of these compounds, the following protocols are recommended. These workflows ensure the isolation of the specific mechanism (Channel activation vs. Cytokine suppression).

Protocol A: TRPV4 Calcium Influx Assay (For Bisandrographolide A)

Objective: Quantify BAA-induced calcium entry in HEK293T cells expressing TRPV4.

  • Cell Preparation:

    • Transfect HEK293T cells with murine or human TRPV4 cDNA.[1]

    • Plate cells on poly-L-lysine coated glass coverslips.

  • Dye Loading:

    • Incubate cells with Fura-2-AM (2

      
      M)  in Ringer’s solution for 30 minutes at 37°C.
      
    • Wash 3x with calcium-free buffer to remove extracellular dye.

  • Baseline Recording:

    • Measure fluorescence ratio (340/380 nm excitation) for 60 seconds to establish baseline cytosolic Ca

      
      .
      
  • Agonist Application:

    • Perfuse Bisandrographolide A (1

      
      M)  into the chamber.
      
    • Control: Use GSK1016790A (synthetic TRPV4 agonist) as a positive control.

  • Data Acquisition:

    • Record the spike in 340/380 ratio. A rapid increase <10s confirms TRPV4 activation.

    • Validation: Pre-treatment with a TRPV4 antagonist (e.g., HC-067047) should abolish the BAA response.

Protocol B: Nitric Oxide Inhibition Assay (For Neoandrographolide)

Objective: Assess anti-inflammatory potency via NO suppression in LPS-induced macrophages.

  • Cell Seeding:

    • Seed RAW264.7 macrophages at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Pre-treatment:

    • Treat cells with Neoandrographolide (10, 30, 100

      
      M)  for 2 hours prior to stimulation.
      
    • Include a Vehicle Control (0.1% DMSO).

  • Stimulation:

    • Add LPS (1

      
      g/mL)  to all wells (except negative control) and incubate for 24 hours.
      
  • Griess Reaction:

    • Collect 100

      
      L of supernatant.
      
    • Mix with 100

      
      L Griess Reagent (1:1 sulfanilamide and NED solution).
      
    • Incubate for 10 minutes at room temperature in the dark.

  • Quantification:

    • Measure absorbance at 540 nm .

    • Calculate NO concentration using a Sodium Nitrite standard curve.

    • Success Criterion: Dose-dependent reduction in absorbance without significant reduction in cell viability (verify via MTT assay).

Experimental Workflow Visualization

This diagram outlines the decision matrix for selecting the correct assay based on the compound's mechanism.

Workflow Start Select Compound Check_BAA Bisandrographolide A? Start->Check_BAA Check_Neo Neoandrographolide? Start->Check_Neo Calcium Calcium Imaging (Fura-2-AM) Check_BAA->Calcium Primary Assay Griess Griess Assay (NO Production) Check_Neo->Griess Screening Western Western Blot (p-Iu03baBu03b1) Check_Neo->Western Validation Outcome_Channel TRPV4 Activation (Ion Channel) Calcium->Outcome_Channel Outcome_Inflam Anti-Inflammatory (Signaling) Griess->Outcome_Inflam Western->Outcome_Inflam

Figure 2: Assay selection workflow. Green nodes indicate the primary experimental validation method for each compound.

References
  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[2][3] Journal of Biological Chemistry.

  • Liu, J., et al. (2007). "In vivo and in vitro anti-inflammatory activities of neoandrographolide." American Journal of Chinese Medicine.

  • BOC Sciences. "Bisandrographolide A: Chemical Properties and Docking Analysis."

  • Levita, J., et al. (2010). "Andrographolide: A Review of its Anti-inflammatory Activity via Inhibition of NF-kappaB Activation."[4] International Journal of Pharmacology.

  • Parichatikanond, W., et al. (2010). "Effects of Andrographis paniculata and its diterpenoids on oxidative stress and inflammation." Phytotherapy Research.

Sources

Validation

Mechanistic Divergence: Why Bisandrographolide A Activates TRPV4 While Andrographolide Fails

[1][2] Executive Summary Bisandrographolide A (BAA) is a potent, specific agonist of the TRPV4 ion channel, exhibiting an EC50 of approximately 790–950 nM .[1][2][3] In stark contrast, its monomeric precursor, Andrograph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Bisandrographolide A (BAA) is a potent, specific agonist of the TRPV4 ion channel, exhibiting an EC50 of approximately 790–950 nM .[1][2][3] In stark contrast, its monomeric precursor, Andrographolide (Andro) —despite being the major bioactive component of Andrographis paniculata—is inactive on TRPV4 even at millimolar concentrations.

This guide delineates the structural and mechanistic reasons for this divergence. It provides researchers with the pharmacological data, mechanistic insights, and validated experimental protocols required to utilize BAA as a selective chemical probe for TRPV4, distinguishing it from the broad anti-inflammatory effects of Andrographolide.

Structural Basis of Divergence

The primary driver of the pharmacological difference lies in the steric volume and bivalency of the molecules.

  • Andrographolide (Monomer): A labdane diterpenoid (C20). While it effectively binds cytosolic targets like NF-κB, it lacks the hydrophobic footprint required to stabilize the open conformation of the TRPV4 transmembrane gating machinery.

  • Bisandrographolide A (Dimer): Formed by the dimerization of two Andrographolide units. This C40 structure possesses a significantly larger surface area and distinct spatial geometry, allowing it to occupy the critical hydrophobic pocket between the Voltage-Sensor-Like Domain (VSLD) and the Pore Domain—a mechanism shared by other large lipophilic agonists like 4α-PDD.

Structural Comparison Table
FeatureAndrographolide (Andro)Bisandrographolide A (BAA)
Molecular Structure Monomeric DiterpenoidDimeric Diterpenoid
Formula C₂₀H₃₀O₅C₄₀H₅₆O₈
TRPV4 Activity Inactive (>100 µM)Agonist (EC50 ~0.8 µM)
Mechanism Intracellular signaling (NF-κB inhibition)Membrane-delimited channel gating
Selectivity Broad (multiple targets)Highly Specific to TRPV4 (vs. V1, V2, V3)

Pharmacological Profile & Mechanism

The "Membrane-Delimited" Activation

Experimental evidence from cell-free outside-out patches confirms that BAA activates TRPV4 directly within the membrane environment.[1][2][3] It does not require cytosolic second messengers or soluble internal factors.

  • Agonist Binding Site: BAA likely targets the VSLD-Pore interface , a hydrophobic pocket known to accommodate lipid-derived agonists (e.g., 4α-PDD).

  • Why the Monomer Fails: The monomer (Andro) is likely too small to bridge the transmembrane helices (S3-S4 linker and S5-S6 pore) effectively. The dimer (BAA) mimics the bulk and hydrophobicity of endogenous lipid modulators, inducing the rotation required to open the intracellular gate.

Mechanistic Pathway Diagram

The following diagram illustrates the extraction, fractionation, and divergent signaling pathways of these two compounds.

G node_plant Andrographis paniculata (Crude Extract) node_frac Fractionation node_plant->node_frac node_andro Andrographolide (Monomer) node_frac->node_andro Major Component node_baa Bisandrographolide A (Dimer) node_frac->node_baa Minor Component node_nfkb NF-κB Inhibition (Anti-inflammatory) node_andro->node_nfkb Cytosolic Binding node_trpv4 TRPV4 Channel (Membrane-Delimited) node_andro->node_trpv4 Does NOT Bind node_baa->node_trpv4 High Affinity Binding (VSLD-Pore Interface) node_response Ca2+ Influx (Channel Opening) node_trpv4->node_response Gating node_inactive NO Activation (Inactive on Channel) node_trpv4->node_inactive

Caption: Divergent signaling pathways of Andrographis components. BAA directly gates TRPV4, while Andrographolide bypasses the channel to act on cytosolic targets.

Experimental Protocols for Validation

To confirm the activity of BAA and the inactivity of Andro, use the following self-validating protocols.

Protocol A: Ratiometric Calcium Imaging (Screening)

Objective: Rapidly assess agonist activity in HEK293T cells transiently expressing TRPV4.

  • Cell Preparation:

    • Seed HEK293T cells on poly-L-lysine coated glass coverslips.

    • Transfect with human TRPV4 cDNA (0.5 µg) using Lipofectamine 2000.

    • Incubate for 18–24 hours.

  • Dye Loading:

    • Load cells with Fura-2-AM (2 µM) in Ringer’s solution for 30 minutes at 37°C.

    • Ringer's Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Acquisition:

    • Mount coverslip in a perfusion chamber.

    • Excite at 340 nm and 380 nm; collect emission at 510 nm.

  • Application Sequence (Critical for Validation):

    • t=0s: Baseline recording (Buffer only).

    • t=60s: Apply Andrographolide (50 µM) . Expected Result: No change in Ratio (340/380).

    • t=120s: Wash with Buffer.

    • t=180s: Apply Bisandrographolide A (1 µM) . Expected Result: Rapid, robust increase in Ratio.

    • t=300s: Apply GSK1016790A (10 nM) as a positive control (Maximal response).

Protocol B: Whole-Cell Patch Clamp (Confirmation)

Objective: Confirm membrane currents and current-voltage (I-V) relationship.

  • Setup:

    • Pipette Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath Solution: Standard Ringer’s (as above).

  • Voltage Protocol:

    • Hold at 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 400 ms, every 2 seconds.

  • Data Analysis:

    • Measure current density (pA/pF) at +80 mV and -80 mV.

    • BAA should induce a doubly rectifying current typical of TRPV4.

    • Andrographolide should show currents indistinguishable from leak.

Workflow Diagram

Workflow cluster_0 Phase 1: Calcium Imaging cluster_1 Phase 2: Electrophysiology Step1 Transfect HEK293T (hTRPV4) Step2 Load Fura-2-AM (30 min) Step1->Step2 Step3 Sequential Perfusion: 1. Buffer 2. Andro (Neg) 3. BAA (Test) Step2->Step3 Step4 Whole-Cell Config (CsCl Internal) Step3->Step4 Hit Validation Step5 Voltage Ramps (-100 to +100 mV) Step4->Step5 Step6 I-V Analysis (Rectification Check) Step5->Step6

Caption: Sequential validation workflow. Calcium imaging serves as the primary screen, followed by patch-clamp characterization of channel biophysics.

Implications for Drug Development[5][6][7][8]

  • Selective Probes: BAA is a valuable tool for distinguishing TRPV4-mediated effects from general NF-κB inhibition in complex biological systems (e.g., herbal extracts).

  • Safety Profiling: Since Andrographolide is a common supplement, its lack of TRPV4 activity is a positive safety feature, avoiding the potential systemic toxicity (e.g., pulmonary edema) associated with systemic TRPV4 activation.

  • Lead Optimization: The BAA structure suggests that dimerization or bivalent linker strategies could be used to synthesize novel, high-potency TRPV4 modulators.

References

  • Smith, P. L., et al. (2006). Bisandrographolide from Andrographis paniculata activates TRPV4 channels.[1][2] Journal of Biological Chemistry, 281(40), 29897–29904.[1][3]

  • Watanabe, H., et al. (2002). Activation of TRPV4 channels (hVRL-2/mTRP12) by phorbol derivatives. Journal of Biological Chemistry, 277(16), 13569–13577.

  • Deng, Z., et al. (2018). Cryo-EM and X-ray structures of TRPV4 reveal insight into ion permeation and gating mechanisms.[4][5] Nature Structural & Molecular Biology, 25, 252–260.

Sources

Comparative

Replicating Published Findings: Bisandrographolide A vs. Andrographolide

Executive Summary: The Dimer Divergence In the analysis of Andrographis paniculata phytochemicals, a common analytical error is treating Bisandrographolide A (BAA) merely as a structural dimer of Andrographolide (Andro)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dimer Divergence

In the analysis of Andrographis paniculata phytochemicals, a common analytical error is treating Bisandrographolide A (BAA) merely as a structural dimer of Andrographolide (Andro) with equivalent biological activity. This assumption leads to failed replication studies.

Current authoritative literature establishes a critical pharmacological divergence:

  • Andrographolide (Monomer): A potent NF-κB inhibitor and anti-inflammatory agent.[1][2] It is inactive on TRPV4 channels.[1]

  • Bisandrographolide A (Dimer): A potent, selective TRPV4 channel agonist (EC₅₀ ~790–950 nM).[1] It activates calcium influx in a membrane-delimited manner, a property completely absent in the monomer.

This guide provides the experimental framework to replicate this specific functional divergence, ensuring researchers do not conflate the anti-inflammatory blockade of the monomer with the calcium-modulating activity of the dimer.

Comparative Analysis: Performance & Specificity

The following data summarizes the distinct functional profiles required for validation.

Table 1: Comparative Pharmacological Profile
FeatureBisandrographolide A (BAA) Andrographolide (Andro) Control / Standard
Primary Target TRPV4 Channel (Agonist)NF-κB / IKK (Inhibitor)GSK1016790A (TRPV4 Agonist)
Functional Readout Intracellular Ca²⁺ InfluxNO Production / Cytokine ReleaseCa²⁺ Flux (Positive Control)
Potency (EC₅₀/IC₅₀) EC₅₀: 0.79 – 0.95 µM (TRPV4)IC₅₀: ~5–10 µM (NF-κB/NO)GSK101: ~10–20 nM
Selectivity High (Inactive on TRPV1/2/3)Broad (MAPK, JAK/STAT, NF-κB)High (TRPV4 specific)
Molecular Weight ~700.9 Da (Dimer)350.4 Da (Monomer)N/A
Mechanistic Insight

The dimerization of andrographolide creates a macro-structure capable of docking into the TRPV4 pore domain or regulatory site, facilitating channel opening. The monomer lacks the steric bulk or bivalent binding capability required for this specific activation, restricting its activity to intracellular signaling modulation (e.g., blocking p50/p65 translocation).

Experimental Protocols

Protocol A: Isolation & Verification (Purity Check)

Before functional testing, you must verify that your BAA fraction is free of Andrographolide contamination, which would skew anti-inflammatory controls.

Methodology:

  • Source: Ethyl Acetate (EtOAc) fraction of A. paniculata ethanol extract.[3][4][5]

  • Separation: Silica gel column chromatography.[4][5]

    • Gradient: Chloroform:Methanol (100:0

      
       90:10).
      
    • Elution Order:Bisandrographolide A typically elutes after Andrographolide due to higher polarity and molecular weight, though this varies by specific column chemistry.

  • Validation (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: CHCl₃:MeOH (9:1).

    • Visualization: UV (254 nm) and 10% H₂SO₄ spray (heating).

    • Criterion: BAA must appear as a single spot distinct from the Andro standard (

      
       values will differ; BAA usually lower).
      
Protocol B: Functional Replication (TRPV4 Calcium Imaging)

This is the gold standard assay to distinguish BAA from Andro.

Objective: Quantify cytosolic Ca²⁺ elevation in HEK293 cells expressing TRPV4 upon BAA treatment.

Materials:

  • Cell Line: HEK293T (transiently transfected with murine or human TRPV4) or keratinocytes (e.g., 308 cells) with endogenous TRPV4.[1]

  • Dye: Fura-2-AM (Ratiometric calcium indicator).

  • Buffer: Standard Ringer’s solution (2 mM Ca²⁺).

Step-by-Step Workflow:

  • Loading: Incubate cells with 2–5 µM Fura-2-AM for 45 mins at 37°C. Wash 3x with Ringer's solution.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation) for 60 seconds to establish stable baseline.

  • Challenge (The Replication Step):

    • Group 1 (Negative Control): Add Andrographolide (10 µM). Expected Result: No change in Ca²⁺.

    • Group 2 (Test): Add Bisandrographolide A (1–5 µM). Expected Result: Rapid, sustained increase in 340/380 ratio.

    • Group 3 (Positive Control): Add GSK1016790A (10 nM) or 4α-PDD .

    • Group 4 (Antagonist Check): Pre-treat with Ruthenium Red (10 µM) or HC-067047 followed by BAA. Expected Result: Blocked signal.

  • Data Analysis: Calculate

    
    .
    

Technical Note: BAA activates TRPV4 in cell-free excised patches, indicating a membrane-delimited mechanism.[1] If using whole-cell patch clamp, BAA (5 µM) should elicit a rectifying current reversing near 0 mV.[1]

Visualization of Signaling Pathways[6]

The following diagrams illustrate the divergent pathways. Diagram 1 details the specific TRPV4 activation by BAA. Diagram 2 contrasts the isolation logic.

Diagram 1: Bisandrographolide A Mechanism (TRPV4 Agonism)

BAA_Mechanism BAA Bisandrographolide A (Extracellular) TRPV4 TRPV4 Channel (Cell Membrane) BAA->TRPV4 Direct Binding (Agonist) Andro Andrographolide (Monomer) Andro->TRPV4 No Interaction Pore Pore Opening (Na+/Ca2+ Influx) TRPV4->Pore Conformational Change Ca_Intra Intracellular [Ca2+] Increase Pore->Ca_Intra Ion Flux Signaling Downstream Signaling (NO Production / Vasodilation) Ca_Intra->Signaling Activation

Caption: BAA acts as a direct agonist on membrane-bound TRPV4 channels, initiating Calcium influx. The monomer (Andro) fails to engage this target.[1]

Diagram 2: Isolation & Replication Workflow

Isolation_Workflow Extract A. paniculata Ethanol Extract EtOAc Ethyl Acetate Fraction Extract->EtOAc Column Silica Gel Column (CHCl3:MeOH) EtOAc->Column Frac_A Fraction A: Andrographolide Column->Frac_A Early Elution Frac_B Fraction B: Bisandrographolide A Column->Frac_B Late Elution Test_NFkB Assay 1: NF-κB (Inhibition) Frac_A->Test_NFkB High Potency Test_TRPV4 Assay 2: TRPV4 (Activation) Frac_A->Test_TRPV4 Inactive Frac_B->Test_NFkB Low/Moderate Potency Frac_B->Test_TRPV4 High Potency (EC50 < 1µM)

Caption: Workflow to separate and validate the distinct pharmacological activities of the monomer vs. the dimer.

Troubleshooting & Validation Checks

  • "My Bisandrographolide A is inactive on TRPV4."

    • Cause: Likely degradation or hydrolysis back to the monomer.

    • Check: Run HPLC. BAA should have a retention time distinct from Andro. If the peak matches Andro, your dimer has cleaved.

  • "I see high cytotoxicity in the control group."

    • Cause: High concentrations (>50 µM) of Andrographolide are cytotoxic.

    • Correction: Keep BAA and Andro concentrations below 20 µM for functional signaling assays (Calcium/NF-κB) to ensure you are measuring signaling, not cell death.

  • "The Calcium signal is transient."

    • Insight: TRPV4 desensitizes rapidly. Ensure you capture the peak response within the first 30–60 seconds of addition.

References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[1] Journal of Biological Chemistry, 281(40), 29897–29904. Key Citation: Establishes BAA as a TRPV4 agonist (EC50 ~790-950 nM) while Andrographolide is inactive.

  • Tan, W. S., et al. (2017). "Is there a future for andrographolide and its analogs in cancer therapy?" Biochemical Pharmacology, 139, 71–81. Key Citation: Reviews the cytotoxic and NF-κB inhibitory mechanisms of the monomer.

  • Parichatikanond, W., et al. (2010). "Phytochemicals of Andrographis paniculata (Chuanxinlian) and their role in anti-inflammatory and antitumor activities." Chinese Medicine, 5, 1–11. Key Citation: Provides isolation context and comparative activity profiles for Andrographis diterpenoids.

Sources

Validation

Head-to-Head Guide: Bisandrographolide Analogs vs. Andrographolide Monomers

Executive Summary: The Divergence of Dimerization In the development of diterpenoid therapeutics, Bisandrographolide A (Bis-A) represents a critical mechanistic divergence from its parent monomer, Andrographolide (Andro)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Dimerization

In the development of diterpenoid therapeutics, Bisandrographolide A (Bis-A) represents a critical mechanistic divergence from its parent monomer, Andrographolide (Andro) .[] While the monomer is a well-established NF-κB inhibitor with broad anti-inflammatory and cytotoxic properties, the dimeric Bis-A exhibits a distinct pharmacological profile characterized by potent TRPV4 channel activation and CD81-mediated anti-metastatic activity .[]

This guide provides a head-to-head analysis of these compounds, evaluating their utility in drug development. We contrast the "brute force" cytotoxicity of synthetic analogs (e.g., benzylidene derivatives) against the targeted, signaling-modulating effects of natural dimers.[]

Structural & Mechanistic Landscape[1][2]

The transition from monomer to dimer alters the pharmacophore's accessibility, shifting the target from intracellular transcription factors (NF-κB) to membrane-bound receptors (TRPV4, CD81).[]

Comparative Activity Profile
FeatureAndrographolide (Monomer) Bisandrographolide A (Natural Dimer) SRJ09 (Synthetic Analog)
Primary Mechanism NF-κB Inhibition (Covalent binding to p50)TRPV4 Activation (Membrane-delimited)CDK4 Downregulation / G1 Arrest
Secondary Target ROS induction, NLRP3 inflammasomeCD81 (Tetraspanin) inhibitionTubulin polymerization
Potency (IC50/EC50) ~32–60 µM (Cytotoxicity, MCF-7/HepG2)0.79–0.95 µM (TRPV4 EC50) < 5 µM (Cytotoxicity, MCF-7)
Key Indication Inflammation, Sepsis, Viral InfectionMetastasis prevention, Edema regulationSolid Tumor Malignancy
Solubility Low (Lipophilic)Very Low (High MW, Lipophilic)Modified for improved bioavailability

Head-to-Head Performance Data

Cytotoxicity vs. Specificity

While Andrographolide relies on high concentrations to induce apoptosis, synthetic analogs like SRJ09 show superior potency.[][2] Conversely, Bis-A is less about killing cells and more about modulating their behavior (migration/signaling).[]

Table 1: Cytotoxicity & Activation Thresholds []

Cell Line / TargetAssay MetricAndrographolideBisandrographolide ASynthetic Analog (SRJ09)
HCT-116 (Colon) IC50 (Cytotoxicity)42.7 ± 0.7 µM> 100 µM (Low Cytotoxicity)2.1 ± 0.3 µM
MCF-7 (Breast) IC50 (Cytotoxicity)32.9 ± 0.02 µMN/A (Non-apoptotic)1.8 ± 0.2 µM
TRPV4 Channel EC50 (Activation)Inactive 790–950 nM Inactive
NF-κB (Luciferase) IC50 (Inhibition)~5 µMWeak / Inactive~1 µM

Expert Insight: Do not screen Bisandrographolide A in standard MTT assays expecting high cell kill rates. Its value lies in sub-cytotoxic signaling modulation .[] Use migration assays (scratch wound/Transwell) or Calcium Flux assays to validate its activity.[]

Mechanistic Divergence Visualization

The following diagram illustrates the distinct signaling cascades triggered by the monomer versus the dimer.

G Andro Andrographolide (Monomer) NFkB NF-κB Complex (p50/p65) Andro->NFkB Covalent Binding (Cys62) Apoptosis Apoptosis (Caspase 3/7) Andro->Apoptosis High Conc. (>30µM) BisA Bisandrographolide A (Dimer) TRPV4 TRPV4 Channel (Membrane) BisA->TRPV4 Direct Activation (EC50 ~900nM) CD81 CD81 (Tetraspanin) BisA->CD81 Binding Inflam Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflam Transcriptional Activation Ca Intracellular Ca2+ Influx TRPV4->Ca Cation Entry Metastasis Cell Migration & Metastasis CD81->Metastasis Promotes

Figure 1: Divergent Signaling Pathways.[] Andrographolide targets intracellular transcription factors (NF-κB), while Bisandrographolide A acts on membrane receptors (TRPV4, CD81).[]

Experimental Protocols

To validate these compounds, researchers must use self-validating systems.[] Below are the specific protocols for the unique activities of Bis-A (Calcium Flux) and Andro (NF-κB).

Protocol A: TRPV4 Calcium Imaging (Specific for Bisandrographolide A)

Objective: Quantify the potency of Bis-A as a TRPV4 agonist.[] Control: GSK1016790A (Positive Control), Ruthenium Red (Blocker).[]

  • Cell Preparation:

    • Use HEK293T cells transiently transfected with mouse/human TRPV4 cDNA.[]

    • Plate cells on poly-L-lysine coated glass coverslips.[]

  • Dye Loading:

    • Incubate cells with 5 µM Fluo-4 AM (calcium indicator) + 0.02% Pluronic F-127 in Opti-MEM for 45 min at 37°C.

    • Wash 3x with Calcium-free HBSS to remove extracellular dye.[]

  • Assay Execution:

    • Mount coverslip in a perfusion chamber on an inverted fluorescence microscope.[]

    • Perfuse with standard Tyrode’s solution (1.8 mM CaCl2).[]

    • Baseline: Record fluorescence (F0) for 60 seconds.

    • Stimulation: Perfuse Bisandrographolide A (0.1 – 10 µM) .

    • Validation: Follow with 10 µM Ruthenium Red to block the signal (confirms TRPV specificity).

  • Data Analysis:

    • Calculate

      
      .[] Bis-A should trigger a rapid, sustained increase in fluorescence within 30-60 seconds.[]
      
    • Note: Andrographolide (Monomer) should show no response in this assay.[]

Protocol B: NF-κB Luciferase Reporter Assay (Specific for Andrographolide)

Objective: Assess anti-inflammatory transcriptional suppression.[][3]

  • Transfection:

    • Co-transfect RAW264.7 macrophages with pNFκB-luc (firefly luciferase) and pRL-TK (Renilla luciferase for normalization).[]

  • Treatment:

    • Pre-treat cells with Andrographolide (1, 5, 10 µM) or Bis-A for 1 hour.[]

    • Stimulate with LPS (1 µg/mL) for 6 hours.[]

  • Detection:

    • Lyse cells using Passive Lysis Buffer.[]

    • Measure luminescence using a Dual-Luciferase Reporter Assay System.[]

  • Result Interpretation:

    • Andrographolide will show dose-dependent inhibition (>50% at 10 µM).[]

    • Bis-A will likely show minimal inhibition, confirming the mechanistic split.[]

Synthesis & Modification Insight

For researchers aiming to synthesize analogs, the C-12 and C-14 positions are the primary reactive sites.[]

  • Dimer Formation: Natural dimers like Bis-A are often formed via Michael addition or cycloaddition mechanisms involving the exocyclic alkene at C-8(17).[]

  • Synthetic Linkers: To improve solubility, synthetic dimers often employ dicarboxylic acid linkers (e.g., succinic acid) esterified at the C-14 hydroxyl.[]

    • Reaction: Andrographolide + Linker (DCC/DMAP)

      
       C14-O-Linker-O-C14 Dimer.[]
      
    • Outcome: These "linker dimers" often retain cytotoxicity but may lose the specific TRPV4 activity of the natural Bis-A structure.[]

References

  • Smith, P. L., et al. (2006). "Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels."[][4][5] Journal of Biological Chemistry. Link

  • Lim, J. C., et al. (2012). "Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer."[] Clinical and Experimental Pharmacology and Physiology. Link

  • Jada, S. R., et al. (2008). "Benzylidene derivatives of andrographolide inhibit growth of breast and colon cancer cells in vitro by inducing G1 arrest and apoptosis." British Journal of Pharmacology.[] Link[]

  • Tan, W. S., et al. (2017). "Andrographolide: A review of its anti-inflammatory activity via inhibition of NF-kappaB activation."[] International Journal of Pharmacology. Link[]

  • Gonnade, R. G., et al. (2005). "A new bis-andrographolide ether from Andrographis paniculata Nees and evaluation of anti-HIV activity."[] Natural Product Research. Link[]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bisandrographolide A

Content Type: Operational Safety & Logistics Manual Target Audience: Research Scientists & Drug Development Professionals[1] Executive Safety Summary: The "Sensitization" Imperative Bisandrographolide A (a dimeric diterp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Target Audience: Research Scientists & Drug Development Professionals[1]

Executive Safety Summary: The "Sensitization" Imperative

Bisandrographolide A (a dimeric diterpenoid lactone derived from Andrographis paniculata) presents a specific safety profile often underestimated in general laboratory settings.[1] While many Safety Data Sheets (SDS) for research-grade phytochemicals list them as "Caution: Substance Not Fully Tested," field data on the parent compound (Andrographolide) indicates a significant risk of hypersensitivity and allergic sensitization (Type I and Type IV).[1]

As a Senior Application Scientist, my directive is clear: Treat Bisandrographolide A as a potent sensitizer. The primary goal of your Personal Protective Equipment (PPE) is not just to prevent acute toxicity, but to prevent the immunological priming that leads to occupational asthma or contact dermatitis.[1]

Key Hazard Classifications (Derived from Structure-Activity Relationship):

  • H317: May cause an allergic skin reaction.[1][2]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • H319: Causes serious eye irritation.[1][2][3]

Risk Assessment & PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational state of the compound.

Operational StatePrimary Risk VectorRespiratory ProtectionHand ProtectionEye/Body Protection
Lyophilized Powder / Solid Inhalation (High Risk).[1] Static charge can disperse fine particles.[1]Primary: Chemical Fume Hood (Certified). Secondary: N95 or P100 Respirator if hood is unavailable.[1]Double Nitrile (0.11 mm min).[1] Outer glove changed immediately upon contamination.[1]Safety Goggles (sealed) to prevent dust entry.[1] Lab Coat (Buttoned to neck).[1]
Solubilized Stock (DMSO/Ethanol) Dermal Absorption .[1] DMSO accelerates skin penetration of the bioactive.[1]Standard Lab Ventilation.[1]Chemical Resistant Nitrile. Note: Latex is permeable to DMSO and should be avoided.[1]Safety Glasses with Side Shields.[1] Cotton Lab Coat.[1]
Diluted Assay Media (<10 µM) Splash/Aerosol .[1] Low concentration, but sensitization risk remains.[1]Standard Lab Ventilation.[1]Single Nitrile Gloves.[1]Safety Glasses.
Operational Workflow: Step-by-Step Protocol

This protocol integrates safety with experimental precision.[1] The causality behind each step is explained to ensure compliance.

Phase A: Engineering Controls & Preparation[1]
  • Static Control: Diterpenoid powders are often electrostatic.[1] Use an anti-static gun or polonium strip inside the balance chamber before weighing.[1] Why: This prevents the powder from "jumping" onto your gloves or the balance bench, reducing invisible contamination.[1]

  • Workspace Isolation: Designate a specific "Bioactive Zone" within the fume hood.[1] Lay down a plastic-backed absorbent mat (diaper) to capture micro-spills.[1]

Phase B: Weighing & Solubilization (Critical Step)[1]
  • Donning: Put on inner gloves (tucked under coat cuff) and outer gloves (over coat cuff).[1]

  • Weighing: Weigh the solid inside the fume hood. If using a microbalance outside the hood, the vial must be tared, removed to the hood for addition, capped, and returned to the balance. Never open the vial on an open bench.

  • Solubilization: Add solvent (typically DMSO or Ethanol) immediately to the vial.[1]

    • Expert Insight: Bisandrographolide A is hydrophobic.[1] Vortexing dry powder often leaves residue on the cap.[1] Add solvent down the walls of the vial before vortexing to ensure total recovery and safety.

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Wipe the exterior of the stock vial with 70% Ethanol/Kimwipe before removing it from the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of trace residues) immediately after leaving the lab.[1]

Waste Disposal Logistics

Proper disposal prevents downstream environmental contamination and regulatory fines.[1]

Waste TypeClassificationDisposal Method
Solid Waste (Gloves, mats, weigh boats)Hazardous Solid Collect in a dedicated yellow biohazard/chemical burn bin.[1] Incineration is the preferred destruction method for diterpenoids.[1]
Liquid Waste (Mother liquor, unused stock)Organic Solvent Waste Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the co-solvent (e.g., DCM vs. DMSO).[1]
Aqueous Waste (Cell media, buffers)Bioactive Aqueous Do not pour down the drain.[1] Collect in carboys. Treat with 10% bleach (sodium hypochlorite) for 24 hours prior to disposal if permitted by local EHS, otherwise ship as chemical waste.[1]
Emergency Response Logic

In the event of exposure, immediate action mitigates sensitization risk.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Avoid alcohol-based sanitizers on the exposure site, as they may increase solubility and absorption of the lipophilic compound.[1]

  • Eye Contact: Flush for 15 minutes at an eyewash station.[1] Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (anaphylactic sign), seek emergency medical attention.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling Bisandrographolide A, prioritizing the "Sensitization" risk pathway.

Bisandrographolide_Safety_Protocol Start Start: Handling Bisandrographolide A StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Is Powder? Liquid Liquid Stock (DMSO/EtOH) StateCheck->Liquid Is Solubilized? Hazard_Solid HAZARD: Inhalation & Static Dust Risk: Sensitization/Asthma Solid->Hazard_Solid Control_Solid ENGINEERING CONTROL: Chemical Fume Hood REQUIRED Anti-Static Gun Recommended Solid->Control_Solid Hazard_Liquid HAZARD: Dermal Absorption Risk: Carrier-Mediated Penetration Liquid->Hazard_Liquid Control_Liquid ENGINEERING CONTROL: Standard Ventilation Absorbent Bench Mat Liquid->Control_Liquid PPE_Solid PPE LEVEL 3: Double Nitrile Gloves N95/P100 (if no hood) Safety Goggles (Sealed) Control_Solid->PPE_Solid PPE_Liquid PPE LEVEL 2: Single Nitrile Gloves Safety Glasses (Side Shields) Lab Coat Control_Liquid->PPE_Liquid Action Perform Experiment PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: High-Temp Incineration Action->Disposal

Caption: Risk-Based Decision Tree for PPE Selection and Engineering Controls when handling Bisandrographolide A.

References
  • Therapeutic Goods Administration (TGA). (2024).[1] Medicines containing Andrographis paniculata safety advisory. Australian Government Department of Health.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • Medsafe New Zealand. (2017).[1] Andrographis paniculata – potential risk for allergic reactions.[1][2][4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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